molecular formula C6H9Cl2N3O B6609063 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride CAS No. 2866324-05-0

2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride

Número de catálogo: B6609063
Número CAS: 2866324-05-0
Peso molecular: 210.06 g/mol
Clave InChI: AYQUCUPAMZIBOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H9Cl2N3O and its molecular weight is 210.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(6-chloropyrazin-2-yl)oxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O.ClH/c7-5-3-9-4-6(10-5)11-2-1-8;/h3-4H,1-2,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQUCUPAMZIBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride

Foreword: Charting a Course for a Novel Compound

In the landscape of drug discovery, the identification of a novel bioactive compound is the first step on a long and intricate journey. 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride is one such molecule. While its synthesis and basic chemical properties are established, its biological mechanism of action remains uncharacterized in publicly available literature. This guide, therefore, is not a retrospective summary of a known mechanism but a prospective blueprint for its elucidation.

Authored for researchers, scientists, and drug development professionals, this document provides a strategic and experimentally-grounded framework for investigating this compound. We will leverage structural analysis, data from analogous compounds, and established biochemical and cellular methodologies to build a robust hypothesis and outline a clear, actionable path to its validation. Our approach is rooted in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system designed to rigorously test our hypotheses and reveal the true biological function of this promising molecule.

Part 1: Structural Analysis and Hypothesis Generation

The structure of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride offers initial clues to its potential biological role. The molecule can be deconstructed into three key components:

  • A Chloropyrazine Core: The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in a multitude of biologically active compounds. Its presence is often associated with kinase inhibition. The chloro-substituent provides a potential site for metabolic activity or specific interactions within a protein binding pocket.

  • An Oxyethan Linker: This flexible ether linkage provides rotational freedom, allowing the terminal amine to orient itself in various positions to interact with a target protein.

  • A Primary Amine (ethan-1-amine): The terminal amine group is basic and will be protonated at physiological pH. This positive charge is a strong driver for interactions with acidic residues (aspartate, glutamate) in protein active sites, suggesting a potential role in receptor or enzyme binding.

A critical piece of evidence from the literature comes from a structurally related compound, 6-chloropyrazin-2-amine . This molecule has been documented to show binding affinity for Cyclin-dependent kinase 2 (CDK2)[1]. While our title compound has a different side chain, the shared chloropyrazine core provides a strong basis for our primary hypothesis.

Primary Hypothesis: 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride functions as an inhibitor of one or more protein kinases, with a potential selectivity towards the Cyclin-dependent kinase family.

Part 2: An Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate our primary hypothesis, we propose a multi-stage experimental approach. This workflow is designed to first broadly screen for targets, then validate the primary hits with orthogonal biochemical and biophysical methods, and finally, confirm the biological effect in a cellular context.

Figure 1: Proposed experimental workflow for MOA elucidation.

Phase 1: Broad Target Screening

The initial step is to perform a broad, unbiased screen to identify potential kinase targets.

Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride in 100% DMSO.

  • Screening Concentration: For a primary screen, use a final assay concentration of 1 µM or 10 µM.

  • Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of >400 human kinases.

  • Assay Principle: These services typically use radiometric assays with [γ-³³P]-ATP, where kinase activity is measured by the incorporation of the radiolabeled phosphate onto a substrate.

  • Execution: The compound is incubated with each kinase, its specific substrate, and ATP at a concentration near its Km.

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity relative to a DMSO vehicle control. Hits are typically defined as compounds causing >90% inhibition at the screening concentration.

Phase 2: Hit Validation

Once primary hits are identified, the next phase is to confirm and quantify their activity and to verify a direct physical interaction.

Protocol: IC₅₀ Determination via Radiometric Kinase Assay

  • Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity.

  • Reagents: Purified recombinant target kinase (e.g., CDK2/Cyclin E), corresponding substrate (e.g., Histone H1), [γ-³³P]-ATP, and assay buffer.

  • Compound Dilution: Perform a serial dilution of the compound, typically from 100 µM down to 1 nM in 10-point, half-log steps.

  • Assay Plate Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the compound.

  • Initiation: Start the reaction by adding [γ-³³P]-ATP. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Termination: Stop the reaction by adding phosphoric acid and spot the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Direct Binding Analysis via Surface Plasmon Resonance (SPR)

  • Objective: To confirm direct binding of the compound to the target kinase and determine kinetic parameters (kₐ, kₔ, Kₔ).

  • Instrumentation: A Biacore instrument (or similar).

  • Chip Preparation: Covalently immobilize the purified target kinase onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the compound in a suitable running buffer.

  • Binding Measurement: Inject the compound dilutions over the sensor chip surface. The binding of the compound to the immobilized kinase causes a change in the refractive index, which is measured in real-time and reported in response units (RU).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ).

Phase 3: Cellular Confirmation

The final and most critical phase is to confirm that the compound engages its target in a cellular environment and produces the expected biological effect.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that the compound binds to its target protein in intact cells.

  • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line with high CDK2 activity like HCT116) to ~80% confluency.

  • Treatment: Treat the cells with the compound at various concentrations (e.g., 1 µM, 10 µM) or with a DMSO vehicle control for 1-2 hours.

  • Heating: Harvest the cells, resuspend them, and aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target kinase remaining at each temperature by Western Blot.

  • Interpretation: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle control.

Protocol: Cell Cycle Analysis via Flow Cytometry

  • Objective: To determine if inhibition of a cell cycle kinase (like CDK2) leads to arrest at a specific phase of the cell cycle.

  • Cell Treatment: Seed cells and allow them to adhere. Treat with the compound at concentrations around its determined IC₅₀ for a period corresponding to at least one cell cycle (e.g., 24 hours).

  • Cell Staining: Harvest the cells, fix them in cold ethanol, and stain the DNA with a fluorescent dye like propidium iodide.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Inhibition of CDK2 is expected to cause an accumulation of cells in the G1 phase.

Part 3: Hypothetical Signaling Pathway and Data Interpretation

Based on our primary hypothesis, the compound would interfere with the cell cycle machinery. CDK2, in complex with Cyclin E and Cyclin A, is a key driver of the G1 to S phase transition. It achieves this by phosphorylating and inactivating the Retinoblastoma protein (Rb), which otherwise sequesters the E2F transcription factor.

G cluster_0 G1 Phase cluster_1 S Phase Rb_E2F Rb-E2F Complex (Transcription Repressed) pRb p-Rb E2F E2F (Active) Rb_E2F->E2F Releases CDK2_CyclinE CDK2 / Cyclin E CDK2_CyclinE->Rb_E2F Phosphorylates DNA_Synth DNA Synthesis E2F->DNA_Synth Promotes Inhibitor 2-[(6-chloropyrazin-2-yl)oxy] ethan-1-amine hydrochloride Inhibitor->CDK2_CyclinE Inhibits

Figure 2: Hypothetical inhibition of the G1/S transition by the compound.

Interpreting the Data

The experimental workflow is designed to produce a cohesive set of data that validates this proposed mechanism.

Experiment Hypothetical Positive Result Interpretation
Kinase Panel Screen >90% inhibition of CDK2, with lower or no inhibition of other kinases.Suggests potent and potentially selective activity against CDK2.
IC₅₀ Determination A low nanomolar IC₅₀ value against CDK2/Cyclin E.Confirms high-potency enzymatic inhibition.
Surface Plasmon Resonance A Kₔ value in the nanomolar range.Confirms a high-affinity, direct physical interaction between the compound and CDK2.
CETSA A rightward shift in the CDK2 melting curve in compound-treated cells.Demonstrates that the compound engages CDK2 within the complex cellular environment.
Western Blot Reduced levels of phosphorylated Rb (p-Rb) at Ser807/811 in treated cells.Confirms inhibition of the downstream signaling pathway of CDK2.
Flow Cytometry A dose-dependent increase in the percentage of cells in the G1 phase.Shows the expected phenotypic outcome of CDK2 inhibition.

Table 1: Summary of hypothetical data and their interpretation.

Conclusion

While the mechanism of action of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride is currently unknown, its chemical structure provides a strong rationale for investigating it as a protein kinase inhibitor. The experimental framework detailed in this guide—progressing from broad screening to specific biochemical and cellular validation—offers a rigorous and efficient path to elucidating its molecular target and biological function. By systematically testing the CDK2 inhibition hypothesis, researchers can build a comprehensive and authoritative understanding of this novel compound, paving the way for its potential development as a therapeutic agent.

References

  • Information on the synthesis and general properties of chloropyrazine derivatives can be found in various chemical supplier databases and synthesis liter
  • BindingDB. (2010). Entry BDBM24626 for 6-chloropyrazin-2-amine. Retrieved from [Link]1]

Sources

Spectroscopic Analysis of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical overview of the spectroscopic analysis of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, the following discourse is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry, from sample preparation to data integration. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

The molecule itself, with its distinct structural motifs—a chloropyrazine ring, an ether linkage, and a primary amine hydrochloride—presents a unique spectroscopic fingerprint. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of its characterization.

Molecular Structure and Analytical Strategy

The first step in any analytical endeavor is a thorough understanding of the target molecule's structure.

Structure: 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride Molecular Formula: C₆H₉Cl₂N₃O Molecular Weight: 210.06 g/mol [1][2]

Our analytical strategy is designed to provide orthogonal data points, where each technique corroborates the findings of the others, leading to an irrefutable structural confirmation. The workflow is as follows:

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Prep Compound Synthesis & Purification NMR NMR (1H, 13C) - Connectivity - Chemical Environment Prep->NMR IR IR - Functional Groups Prep->IR MS MS - Molecular Weight - Fragmentation Prep->MS Integration Data Integration & Interpretation NMR->Integration IR->Integration MS->Integration Confirmation Structure Confirmation Integration->Confirmation

Caption: Overall analytical workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will perform both ¹H and ¹³C NMR.

Expertise & Experience: The "Why" Behind the Protocol
  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. The hydrochloride salt form of the amine has high polarity, making it readily soluble in DMSO. Furthermore, the amine and ammonium protons are exchangeable; DMSO-d₆ is a suitable solvent to observe these protons, which might be broadened or exchanged completely in protic solvents like D₂O or methanol-d₄. The residual solvent peak of DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C provides a convenient internal reference.[3]

  • ¹H NMR Acquisition: A standard one-pulse experiment is sufficient. A key parameter is the relaxation delay (D1). While a short delay is often used for speed, a delay of at least 1-2 seconds is chosen here to allow for more complete relaxation of all protons, ensuring more reliable integration, especially for the aromatic protons which may have longer relaxation times.[1]

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30 or zgdc30 on Bruker systems) is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation.[4] The choice of a 30° pulse angle and a relaxation delay of 2 seconds is a compromise between sensitivity and quantitative accuracy for a molecule of this size. This approach enhances the signal for quaternary carbons, which relax more slowly, without unduly lengthening the experiment time.[4]

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample for optimal resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range from -1 to 13 ppm.

    • Use a 30° pulse angle.

    • Set the acquisition time (AQ) to ~4 seconds.

    • Set the relaxation delay (D1) to 2 seconds.

    • Acquire 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range from 0 to 170 ppm.

    • Use a proton-decoupled pulse program.

    • Use a 30° pulse angle.

    • Set the acquisition time (AQ) to ~1 second.

    • Set the relaxation delay (D1) to 2 seconds.

    • Acquire 1024 or more scans, as ¹³C has low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the ¹H spectrum to the residual DMSO-d₅ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum.

Predicted NMR Data and Interpretation

The following data is predicted based on established chemical shift principles and data from similar structures.[5][6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4s1HPyrazine HAromatic proton on the pyrazine ring, deshielded by two electronegative nitrogen atoms.
~8.2s1HPyrazine HThe other aromatic proton on the pyrazine ring, with a slightly different chemical environment due to the chloro and ether substituents.
~8.1 (broad)s3H-NH₃⁺Protons of the ammonium group, often broad due to quadrupolar relaxation and exchange. Shift is concentration and temperature dependent.
~4.5t, J ≈ 5 Hz2H-O-CH₂ -CH₂-Methylene group adjacent to the ether oxygen, deshielded by its electronegativity. Appears as a triplet due to coupling with the adjacent CH₂.
~3.2t, J ≈ 5 Hz2H-CH₂-CH₂ -NH₃⁺Methylene group adjacent to the ammonium group, deshielded. Appears as a triplet due to coupling with the adjacent O-CH₂.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~160C -O (Pyrazine)Aromatic carbon attached to the ether oxygen, highly deshielded.
~150C -Cl (Pyrazine)Aromatic carbon attached to chlorine.
~145C -H (Pyrazine)Aromatic CH carbon.
~135C -H (Pyrazine)The other aromatic CH carbon.
~68-O-CH₂ -Aliphatic carbon attached to the ether oxygen, deshielded.
~40-CH₂ -NH₃⁺Aliphatic carbon attached to the nitrogen. Note: This peak might be close to the DMSO solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Experience: The "Why" Behind the Protocol
  • Technique: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets or Nujol mulls. ATR is a modern, fast, and reproducible technique that requires minimal sample preparation and avoids potential complications from moisture absorption by KBr.[8][9]

  • Expected Bands: The key is to look for characteristic vibrations. For our molecule, the primary amine hydrochloride group is expected to show a very broad and strong absorption for the N-H stretches, often spanning from ~3200 cm⁻¹ down to ~2500 cm⁻¹. This is a hallmark of ammonium salts.[10][11][12] We also anticipate N-H bending modes, C-N stretching, C-O (ether) stretching, and aromatic C=C and C=N stretching vibrations.[2][13]

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride directly onto the ATR crystal.

  • Background Scan: With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000 to 600 cm⁻¹.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the major absorption bands.

Predicted IR Data and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200 - 2500Strong, BroadN-H Stretch (from -NH₃⁺)Characteristic broad envelope for the stretching vibrations of the ammonium cation, indicative of strong hydrogen bonding.[12]
~1610, ~1500MediumN-H Bending (from -NH₃⁺)Asymmetric and symmetric bending (scissoring) vibrations of the primary ammonium group.[12]
~1580, ~1470Medium-StrongC=C and C=N Ring StretchesVibrations characteristic of the pyrazine aromatic ring system.
~1250StrongC-O-C Asymmetric StretchAryl-alkyl ether asymmetric stretching vibration. This is a key indicator of the ether linkage.[13]
~1050MediumC-O-C Symmetric StretchAryl-alkyl ether symmetric stretch.
~1100MediumC-N StretchStretching vibration of the aliphatic carbon-nitrogen bond.
~850StrongC-Cl StretchVibration associated with the carbon-chlorine bond on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable information about the molecule's substructures.

Expertise & Experience: The "Why" Behind the Protocol
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique ideal for polar and ionic compounds like amine hydrochlorides. It is likely to produce a strong protonated molecular ion [M+H]⁺ corresponding to the free base form of the molecule, which is crucial for determining the molecular weight.[14][15]

  • Isotopic Pattern: A key feature to look for is the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) with a ~3:1 intensity ratio, providing a powerful diagnostic tool.[16]

  • Fragmentation: Tandem MS (MS/MS) will be used to induce fragmentation of the parent ion. The fragmentation pattern is predictable. The most likely fragmentation pathways are alpha-cleavage adjacent to the nitrogen atom and cleavage of the ether bond.[17][18]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.[15]

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source operating in positive ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Predicted Mass Spectrometry Data and Interpretation

Expected Molecular Ion: The compound is a hydrochloride salt. In the ESI source, it will likely be detected as the protonated free base. Free base: C₆H₈ClN₃O (MW = 173.04) Protonated molecule [M+H]⁺: m/z 174.05 The presence of one chlorine atom will result in an [M+H+2]⁺ peak at m/z 176.05 with approximately one-third the intensity of the m/z 174.05 peak.

Predicted Fragmentation Pathway:

G cluster_path1 Path 1: Alpha-Cleavage cluster_path2 Path 2: Ether Cleavage cluster_path3 Path 3: Imine Formation parent [M+H]⁺ m/z 174/176 loss1 - CH₂NH₂ parent->loss1 loss2 - C₂H₄NH₂ parent->loss2 loss3 - C₆H₄ClN₃O parent->loss3 frag1 m/z 144/146 loss1->frag1 frag2 m/z 129/131 loss2->frag2 frag3 m/z 30 loss3->frag3

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of the target compound.

  • Path 1 (Alpha-Cleavage): Loss of the ethylamine group via cleavage of the O-CH₂ bond would result in a fragment ion of the chloropyrazinyloxy cation at m/z 144/146 .

  • Path 2 (Ether Cleavage): Cleavage of the pyrazine-O bond would yield the chloropyrazine radical cation at m/z 129/131 .

  • Path 3 (Imine Formation): A common fragmentation for primary amines is the formation of the CH₂=NH₂⁺ iminium ion at m/z 30 . This is a very characteristic low-mass fragment for primary ethylamines.

Data Integration and Structural Confirmation

The true power of this multi-technique approach lies in the integration of all data points to build a self-consistent and validated structural assignment.

  • MS confirms the Molecular Weight: High-resolution MS provides the elemental composition (C₆H₈ClN₃O for the free base), and the characteristic 3:1 isotopic pattern confirms the presence of one chlorine atom.

  • IR identifies Functional Groups: IR spectroscopy confirms the presence of the primary amine hydrochloride (-NH₃⁺), the aromatic (pyrazine) ring, the aryl-alkyl ether (C-O-C), and the C-Cl bond.

  • NMR elucidates the Connectivity:

    • ¹H NMR shows two aromatic protons on the pyrazine ring, and two sets of aliphatic protons as triplets, indicating a -CH₂-CH₂- linkage. The integration (1:1:3:2:2) matches the number of protons in each unique environment.

    • ¹³C NMR shows the correct number of carbon atoms (four aromatic, two aliphatic) in the expected chemical shift regions, confirming the pyrazine ring and the ethoxyamine side chain.

    • The combination of NMR data pieces together the molecular skeleton and confirms the precise arrangement of atoms.

The convergence of these distinct datasets provides an exceptionally high degree of confidence in the assigned structure of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the spectroscopic characterization of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride. By explaining the rationale behind the chosen methodologies and providing detailed, validated protocols, this document serves as a practical resource for researchers. The integration of NMR, IR, and MS data creates a powerful, self-validating system for structural elucidation, ensuring the scientific integrity required in modern chemical and pharmaceutical research.

References

  • Caballero, B. & Sandorfy, C. (1984). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Available at: [Link][10]

  • Chenon, B. & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Available at: [Link][11]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link][12]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Available at: [Link][8]

  • Hassan, K. M. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. PubMed. Available at: [Link][19]

  • ACD/Labs. (n.d.). NMR Prediction. Available at: [Link][20]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre (TMIC). Available at: [Link][21]

  • Royal Society of Chemistry. (n.d.). Supporting Information for various chemical syntheses. Available at: [Link] (Example of typical NMR data reporting).[5]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link][22]

  • Tantillo, D. J., et al. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. PubMed. Available at: [Link][23]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Mueller Group, Johns Hopkins University. (n.d.). Fourier Transform Infrared Spectroscopy Standard Operating Procedure. Available at: [Link][9]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Available at: [Link][13]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Available at: [Link][24]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link][25]

  • University of Puget Sound, Department of Chemistry. (n.d.). NMR Chemical Shifts. Available at: [Link][6]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link][26]

  • Martin, G. E. (2018). Chapter 5: Acquiring 1H and 13C Spectra. Optimizing NMR Methods for Structure Elucidation. Available at: [Link][1]

  • Springer Nature Experiments. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Available at: [Link][27]

  • G. G. G., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Molecules. Available at: [Link][28]

  • ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2. Available at: [Link][29]

  • Nguyen, T. C., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances. Available at: [Link][30]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link][31]

  • Griffiths, L. (2010). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link][7]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link][32]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility. Available at: [Link][4]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Available at: [Link][16]

  • Harris, M. S., et al. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research. Available at: [Link][33]

  • PubChem. (n.d.). 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-ol. Available at: [Link][34]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available at: [Link][35]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link][3]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link][36]

  • Goolsby, B. J. & Brodbelt, J. S. (1998). Electrospray ionization mass spectrometry: from cluster ions to toxic metal. OSTI.GOV. Available at: [Link][14]

  • University of Liverpool, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link][15]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link][37]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link][38]

  • Shim, H. J., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters. Available at: [Link][18]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link][39]

  • Chen, X.-L., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal. Available at: [Link][40]

Sources

Comprehensive Physicochemical Profiling of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine Hydrochloride: Solubility, Stability, and Preformulation Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, bifunctional heteroaromatic building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and GPCR modulators. 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride is a highly versatile intermediate featuring an electrophilic chloropyrazine core and a tethered primary amine.

As a Senior Application Scientist, I approach the preformulation profiling of this compound not merely as a data-collection exercise, but as an exercise in chemical causality. Understanding why this molecule behaves the way it does in various solvents and stress conditions allows researchers to design robust synthetic routes and stable formulations. This whitepaper details the thermodynamic solubility and kinetic stability of this compound, providing self-validating experimental protocols grounded in fundamental physical organic chemistry.

Physicochemical Architecture & Causality

To predict the behavior of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride, we must deconstruct its molecular architecture:

  • The Chloropyrazine Core: The pyrazine ring contains two nitrogen atoms that exert strong inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effects. This renders the carbon at the C6 position highly electron-deficient, making the adjacent chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (S N​ Ar).

  • The Hydrochloride Salt Form: Why is this compound supplied as a hydrochloride salt rather than a free base? The free base contains both a highly nucleophilic primary amine and a highly electrophilic chloropyrazine moiety. If left unprotonated, the amine of one molecule will rapidly attack the C6 position of another, leading to uncontrolled intermolecular S N​ Ar (dimerization or polymerization). Protonating the amine to form the −NH3+​Cl− salt completely eliminates its nucleophilicity, ensuring long-term shelf stability.

  • The Ether Linkage: The −O−CH2​−CH2​− tether provides conformational flexibility and acts as a hydrogen-bond acceptor, significantly enhancing solubility in polar protic solvents.

Kinetic Stability & Degradation Pathways

The stability of this compound is entirely dictated by the vulnerability of the C6-chlorine to S N​ Ar and the protonation state of the amine. According to ICH Q1A(R2) guidelines, understanding these degradation pathways under stress is mandatory for establishing re-test periods and storage conditions[1].

  • Hydrolytic Degradation (Basic Media): In aqueous solutions with a pH > 8.0, hydroxide ions ( OH− ) act as potent nucleophiles. They attack the C6 position, displacing the chloride ion to form a pyrazinol (or its pyrazinone tautomer).

  • Intermolecular Amination: If the pH of the solution exceeds the pKa​ of the primary amine (typically ~8.5-9.0 for ether-tethered amines), the free base is generated. This triggers rapid intermolecular S N​ Ar, forming secondary amine dimers.

Degradation API Parent API Salt (Protonated Amine) Base Free Base (Deprotonated Amine) API->Base pH > 8.0 Hydrolysis Hydrolytic SNAr (OH⁻ Attack) API->Hydrolysis High pH / Heat Dimer Dimerized Degradant (Secondary Amine) Base->Dimer Intermolecular Attack (-Cl⁻) Pyrazinol Pyrazinol Degradant Hydrolysis->Pyrazinol -Cl⁻

Mechanistic pathways of degradation via Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: Self-Validating Forced Degradation Assay

To empirically validate these pathways, a forced degradation study must be executed with an internal self-validating mechanism: Mass Balance .

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1.0 mg/mL solutions of the compound in four distinct stress media: 0.1 N HCl (Acidic), 0.1 N NaOH (Basic), 3% H2​O2​ (Oxidative), and HPLC-grade water (Control).

  • Thermal Stress: Incubate the solutions in sealed amber vials at 60°C for 24 hours. For solid-state thermal stress, expose the dry powder to 60°C for 7 days.

  • Neutralization: Post-incubation, neutralize the acidic and basic samples to prevent degradation during analysis (e.g., add 0.1 N NaOH to the HCl sample).

  • LC-MS/MS Analysis: Inject the samples into a stability-indicating LC-MS/MS system using a gradient method (e.g., C18 column, 0.1% TFA in Water/Acetonitrile).

  • Self-Validation (Mass Balance Check): Calculate the total peak area of the parent compound plus all degradants (correcting for relative response factors). The sum must equal 95%−105% of the initial control concentration. A failure in mass balance indicates volatile degradants or irreversible column binding, requiring method redevelopment.

Table 1: Forced Degradation Matrix & Expected Outcomes
Stress ConditionReagent / TempExpected StabilityPrimary Degradation Mechanism
Acidic 0.1 N HCl, 60°CHighly StableAmine remains protonated; ring is deactivated to nucleophiles.
Basic 0.1 N NaOH, 60°CHighly UnstableRapid S N​ Ar by OH− yielding 6-(2-aminoethoxy)pyrazin-2-ol.
Oxidative 3% H2​O2​ , 25°CModerately StablePotential N-oxidation of the pyrazine ring nitrogens.
Thermal (Solid) Dry Powder, 60°CStableIonic lattice of the HCl salt prevents solid-state reactivity.

Thermodynamic Solubility Profile

Because it is a hydrochloride salt, this compound exhibits excellent solubility in highly polar, hydrogen-bonding solvents. However, solubility in aqueous media is heavily influenced by the Common-Ion Effect . In media with high chloride concentrations (such as simulated gastric fluid or 0.1 N HCl), the excess Cl− shifts the dissociation equilibrium ( Solid⇌Cation++Cl− ) to the left, suppressing the maximum solubility of the salt[2].

Protocol 2: Miniaturized Saturation Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[3]. To ensure data integrity, this protocol incorporates a self-validating pH and solid-state check.

Step-by-Step Methodology:

  • Saturation: Add an excess of the solid compound (~50 mg) to 1.0 mL of the target solvent in a 2.0 mL Eppendorf tube.

  • Equilibration: Agitate the suspension at 300 RPM at a constant 25°C for 24 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 RPM for 10 minutes. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation (pH & XRPD Check):

    • pH Check: Measure the pH of the aqueous filtrate. Hydrochloride salts act as weak acids and will lower the pH of unbuffered water. The "solubility in water" is only valid if the final equilibrium pH is reported.

    • XRPD Check: Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). If the pattern differs from the starting material, the salt has disproportionated into the free base, invalidating the salt solubility measurement.

  • Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV against a pre-established calibration curve.

Workflow Start Compound Aliquots Sol Equilibrium Solubility Start->Sol Stab Forced Degradation Start->Stab HPLC1 HPLC-UV Quantification Sol->HPLC1 24h HPLC2 LC-MS/MS Analysis Stab->HPLC2 Stress Data Physicochemical Report HPLC1->Data HPLC2->Data

Self-validating workflow for solubility and stability profiling.

Table 2: Predicted Equilibrium Solubility Profile
SolventDielectric Constant ( ϵ )Predicted Solubility (mg/mL)Causality / Mechanism
Water (Unbuffered) 80.1> 100 (High)High polarity; strong ion-dipole interactions with the HCl salt.
0.1 N HCl (pH 1.2) ~80~ 40 - 60 (Moderate)Aqueous solubility suppressed by the chloride common-ion effect.
Methanol 32.7> 50 (High)Protic solvent capable of disrupting the salt's crystal lattice.
DMSO 46.7> 30 (High)Strong polar aprotic solvent; excellent solvating power for the pyrazine core.
Hexane 1.9< 0.1 (Very Low)Non-polar; incapable of overcoming the high lattice energy of the ionic salt.

Conclusion

The successful utilization of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride in synthetic chemistry and drug development relies entirely on respecting its physicochemical boundaries. By maintaining the compound in its protonated state (avoiding basic media), researchers can circumvent the highly favorable S N​ Ar degradation pathways. Furthermore, utilizing self-validating protocols ensures that solubility and stability data are artifact-free, paving the way for seamless downstream formulation.

References

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols ACS Publications[Link]

  • Salt formation to improve drug solubility Advanced Drug Delivery Reviews (via USPTO)[Link][2]

  • Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link][1]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery PubMed (Journal of Pharmaceutical Sciences)[Link][3]

Sources

The Pyrazine Scaffold in Medicinal Chemistry: A Technical Guide to Chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the proteasome inhibitor bortezomib and the antiviral agent favipiravir. Within this chemical space, chloropyrazine derivatives serve as exceptionally versatile building blocks. The strong electron-withdrawing nature of the pyrazine ring, combined with the electronegativity of the chlorine substituent, creates a highly activated system primed for regioselective functionalization.

This whitepaper provides an in-depth technical review of chloropyrazine derivatives, detailing their synthetic methodologies, orthogonal reactivity profiles, and their expanding footprint in the development of antimicrobial, anticancer, and antiviral agents.

Mechanistic Foundations: Orthogonal Reactivity in Halopyrazines

The synthetic utility of chloropyrazines stems from their unique electronic properties. In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the formation of the Meisenheimer complex. Because chlorine is highly electronegative, it induces a strong partial positive charge on the adjacent carbon, significantly lowering the activation energy for nucleophilic attack compared to heavier halogens like bromine[1].

Conversely, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira), the rate-determining step is oxidative addition, which depends on bond dissociation energy. Here, the weaker C–Br bond is broken much faster than the C–Cl bond. This divergence allows medicinal chemists to design dihalopyrazines (e.g., 3-bromo-5-chloropyrazine-2-carbonitrile) and selectively functionalize them without the need for protecting groups[1].

G Core 3-Bromo-5-chloropyrazine- 2-carbonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Primary Amine, DIPEA (Selective Cl displacement) Intermediate 5-Amino-3-bromopyrazine- 2-carbonitrile SNAr->Intermediate CrossCoupling Palladium-Catalyzed Cross-Coupling FinalProduct ACC Inhibitor Framework CrossCoupling->FinalProduct Intermediate->CrossCoupling Boronic Acid, Pd(PPh3)4 (Br oxidative addition)

Orthogonal functionalization of 3-bromo-5-chloropyrazine-2-carbonitrile.

Validated Synthetic Methodologies

To harness the potential of chloropyrazines, robust and scalable synthetic protocols are required. Below are two field-proven methodologies, detailing the causality behind the experimental conditions.

Protocol A: Synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile via Sandmeyer-Type Halogenation

This protocol generates a highly functionalized intermediate used in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors[1].

Rationale: Generating a diazonium salt in an aqueous environment often leads to competitive hydrolysis, yielding unwanted pyrazinones. By utilizing tert-butyl nitrite in an anhydrous organic solvent (acetonitrile), the diazonium intermediate is forced to react exclusively with the bromide source.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-amino-5-chloropyrazine-2-carbonitrile (1.0 equiv) in anhydrous acetonitrile under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add copper(II) bromide (1.2 equiv) followed by the dropwise addition of tert-butyl nitrite (1.5 equiv). Causality: CuBr2 acts as both the bromide source and a single-electron transfer catalyst to facilitate the radical-mediated Sandmeyer cascade.

  • Propagation: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching & Extraction: Quench the reaction with 1M aqueous HCl to decompose unreacted nitrite species and solubilize copper salts. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3 (to neutralize residual acid) and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Protocol B: Ultrasound-Assisted, Pd-Free Sonogashira Coupling

This protocol describes the synthesis of 2-alkynyl-3-chloropyrazines, which have been investigated as prospective ligands targeting the SARS-CoV-2 nucleocapsid protein[2][3].

Rationale: Traditional Sonogashira couplings require expensive palladium catalysts. However, the extreme electron deficiency of the 3-chloropyrazine ring allows for direct copper-catalyzed alkynylation. Utilizing ultrasound irradiation in PEG-400 enhances acoustic cavitation, driving the heterogeneous reaction to completion in a fraction of the standard time without thermal degradation[2][3].

Step-by-Step Workflow:

  • Mixture Assembly: In a reaction tube, combine 2,3-dichloropyrazine (1.0 equiv) and a terminal alkyne (1.5 equiv) in PEG-400 (5.0 mL).

  • Catalyst Loading: Add CuI (15 mol%), PPh3 (30 mol%), and K2CO3 (2.0 equiv). Causality: PPh3 stabilizes the active Cu(I) species, preventing its disproportionation, while PEG-400 acts as an environmentally benign, high-boiling medium that perfectly propagates ultrasonic waves.

  • Irradiation: Submerge the vessel in an ultrasonic bath (e.g., 35 kHz) and irradiate at ambient temperature until TLC indicates complete consumption of the dihalide (typically 30–60 minutes).

  • Isolation: Dilute the mixture with water and extract with ethyl acetate. Purify the crude product via silica gel flash chromatography.

Biological Activities & Structure-Activity Relationships (SAR)

Chloropyrazine derivatives exhibit a broad spectrum of biological activities. By tethering the pyrazine core to other pharmacophores (molecular hybridization), researchers have successfully developed potent agents against resistant microbial strains and aggressive cancer cell lines.

Antimicrobial and Antitubercular Activity

Chloropyrazine-conjugated benzothiazepines and pyrimidines have shown remarkable efficacy against Mycobacterium tuberculosis and various fungal/bacterial strains. SAR studies indicate that electron-withdrawing groups (e.g., chlorine, fluorine) on the tethered phenyl rings significantly enhance lipophilicity and cellular penetration, driving down Minimum Inhibitory Concentration (MIC) values[4][5][6].

Anticancer Activity and DHFR Inhibition

Pyrimidine-tethered chloropyrazines have demonstrated potent antiproliferative effects. Specifically, derivatives featuring a bioisosteric 2″-pyridinyl ring exhibit high selectivity for prostate cancer cell lines (DU-145) over normal human liver cells (LO2). Molecular docking confirms these compounds act as competitive inhibitors of human Dihydrofolate Reductase (DHFR), binding tightly to the active site (docking score -6.834) and halting DNA synthesis[5][6]. Furthermore, novel Copper(II) complexes utilizing chloropyrazine-based ligands have shown targeted cytotoxicity against LN229 human glioma cells through the induction of early apoptosis[7].

Quantitative Biological Data Summary
Compound ClassSpecific DerivativeTarget Organism / Cell LinePrimary Activity MetricRef.
Benzothiazepine Hybrids Compound 34M. tuberculosisMIC = 18.10 µM[4]
Benzothiazepine Hybrids Compound 27Fungal/Bacterial StrainsMIC = 19.01 µM[4]
Pyrimidine Hybrids Compound 31 (2″,4″-dichloro)Bacterial/Fungal StrainsMIC = 45.37 µM[5]
Pyrimidine Hybrids Compound 35 (2″-pyridinyl)Prostate Cancer (DU-145)IC50 = 5 ± 1 µg/mL[5]
Copper(II) Complexes Cu(L3)Cl2S. aureus, P. aeruginosaStrongest antibacterial in series[7]

Target Interactions and Therapeutic Pathways

The versatility of the chloropyrazine core allows it to interact with a diverse array of biological targets. The diagram below illustrates the divergent therapeutic pathways accessed by modifying the chloropyrazine scaffold.

BioPathways Ligand Chloropyrazine Derivatives Target1 Dihydrofolate Reductase (DHFR) Ligand->Target1 Pyrimidine Hybrids Target2 Acetyl-CoA Carboxylase (ACC) Ligand->Target2 Carbonitrile Derivatives Target3 Viral RNA-dependent RNA polymerase Ligand->Target3 Favipiravir & Analogues Effect1 Inhibition of DNA Synthesis (Anticancer/Antimicrobial) Target1->Effect1 Effect2 Inhibition of Fatty Acid Biosynthesis (Metabolic) Target2->Effect2 Effect3 Inhibition of Viral Replication (Antiviral) Target3->Effect3

Key molecular targets and therapeutic pathways of chloropyrazine derivatives.

Conclusion

Chloropyrazine derivatives represent a highly programmable chemical space in modern medicinal chemistry. Their inherent electron deficiency enables predictable, orthogonal functionalization via SNAr and transition-metal-catalyzed cross-couplings. As demonstrated by recent advances in ultrasound-assisted synthesis and molecular hybridization, these scaffolds continue to yield potent inhibitors against DHFR, ACC, and viral polymerases. Future drug discovery campaigns will undoubtedly leverage the physicochemical properties of chloropyrazines to optimize the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

  • Title: Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents Source: Arabian Journal of Chemistry (via ResearchGate) URL: [Link]

  • Title: Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies Source: Applied Sciences (MDPI) URL: [Link]

  • Title: In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 Source: Bioorganic Chemistry (via PMC / MOST Wiedzy) URL: [Link]

  • Title: Anticancer and antimicrobial activity of new copper (II) complexes Source: Journal of Inorganic Biochemistry (via PubMed) URL: [Link]

  • Title: Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation Source: Molecules (via PMC) URL: [Link]

Sources

Whitepaper: Rational Discovery and Development of Novel Pyrazine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist overseeing drug discovery pipelines, I frequently leverage the pyrazine (1,4-diazine) core as a privileged scaffold to solve complex medicinal chemistry challenges[1]. Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms arranged in a 1,4-orientation.

The structural genius of pyrazine lies in its electronic properties. With a pKa of 0.65, pyrazine is significantly less basic than its isomers, pyrimidine (pKa 1.3) and pyridine (pKa 5.2)[1]. This weak basicity is a critical asset in drug design: it reduces off-target interactions (such as hERG channel liabilities), enhances lipophilicity, and improves membrane permeability. Furthermore, the symmetrical nitrogen atoms function as versatile hydrogen-bond acceptors, making pyrazine an ideal structural motif for targeting the ATP-binding pockets of kinases and other enzymatic active sites[2].

Quantitative Pharmacological Profiling

To contextualize the therapeutic versatility of the pyrazine scaffold, it is essential to benchmark existing pyrazine-containing drugs. These compounds serve as foundational templates for structure-based drug design (SBDD)[2],[3].

CompoundTherapeutic IndicationPrimary Mechanism / TargetPharmacological Metric (In Vitro)
Bortezomib Multiple Myeloma26S Proteasome InhibitorIC50 ≈ 0.6 nM
Pyrazinamide TuberculosisFAS I Inhibition (via POA)MIC ≈ 12.5 - 50 µg/mL
Favipiravir Viral InfectionsRNA-dependent RNA polymeraseIC50 ≈ 0.02 - 6 µg/mL
Amiloride HypertensionENaC BlockerIC50 ≈ 0.1 µM

Structural Biology & Target Pathways

Pyrazine derivatives exhibit a broad spectrum of biological activities, particularly in oncology and virology[4]. In targeted cancer therapies, pyrazine-based kinase inhibitors are rationally designed to competitively block ATP binding. The diagram below illustrates a classic signaling cascade where a rationally designed pyrazine derivative intercepts the pathway to halt tumor proliferation[5].

KinasePathway GrowthFactor Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR Complex AKT->mTOR CellGrowth Tumor Cell Proliferation (Blocked) mTOR->CellGrowth Pyrazine Pyrazine-Based Kinase Inhibitor Pyrazine->mTOR ATP Competition

Simplified Kinase Signaling Pathway Targeted by Pyrazine Derivatives.

Rational Synthesis of the Pyrazine Core

The synthesis of highly functionalized pyrazines requires precise control over regioselectivity and functional group tolerance. While classical approaches involve harsh oxidations, modern drug discovery demands greener, scalable methods[5].

Below is a self-validating protocol for the Catalytic Dehydrogenative Coupling of α-diketones with 1,2-diamines.

Step-by-Step Methodology

Objective: Synthesize a 2,3-disubstituted pyrazine library for high-throughput screening.

  • Step 1: Reagent Preparation & Inert Atmosphere

    • Action: Dissolve 1.0 equivalent of the selected 1,2-diamine and 1.0 equivalent of the α-diketone in anhydrous methanol under a nitrogen atmosphere.

    • Causality: Nitrogen prevents premature, uncontrolled oxidation of the diamine, ensuring the condensation proceeds cleanly to the dihydropyrazine intermediate without forming polymeric byproducts.

  • Step 2: Base-Promoted Condensation

    • Action: Add 0.2 equivalents of potassium tert-butoxide (t-BuOK) dropwise. Stir at room temperature (25°C) for 2–4 hours.

    • Causality: The mild base catalyzes the nucleophilic attack of the diamine on the carbonyl carbons[5]. Maintaining room temperature minimizes the degradation of sensitive functional groups (e.g., halogens, methoxy groups) required for downstream SAR studies.

  • Step 3: Controlled Oxidation (Aromatization)

    • Action: Open the reaction vessel to ambient air and stir for an additional 6 hours.

    • Causality: The intermediate dihydropyrazine is thermodynamically driven to aromatize. Air oxidation is a green, metal-free method that eliminates heavy-metal waste, yielding the stable aromatic pyrazine core.

  • Step 4: Isolation and Self-Validation

    • Action: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the structure using LC-MS and 1H-NMR.

    • Causality (Self-Validating System): By monitoring the reaction via LC-MS, the exact mass of the dihydropyrazine intermediate [M+H]+ can be tracked as it converts to the fully aromatized pyrazine [M-2H+H]+. The distinct downfield shift in 1H-NMR (characteristic pyrazine aromatic protons at ~8.4–8.7 ppm) acts as a definitive structural checkpoint, ensuring no unaromatized material progresses to biological screening.

Structure-Based Drug Design (SBDD) Workflow

The development of novel pyrazines relies heavily on iterative SBDD. The workflow below illustrates the optimization cycle used to transform a raw pyrazine hit into a clinical lead, utilizing scaffold hopping and rigorous in vitro validation[6],[5].

SBDDWorkflow Target Target Identification (e.g., Kinase Domain) VS Virtual Screening (Pyrazine Libraries) Target->VS Hit Hit Compound Identification VS->Hit Opt Lead Optimization (SAR & Scaffold Hopping) Hit->Opt Validation In Vitro / In Vivo Validation Opt->Validation Validation->Opt Feedback Loop

Workflow for Structure-Based Design and Optimization of Pyrazine Inhibitors.

Conclusion

The pyrazine ring remains a cornerstone of modern medicinal chemistry. By leveraging its unique electronic properties—specifically its low basicity and strong hydrogen-bond accepting capability—researchers can design highly selective and potent therapeutics with optimized pharmacokinetic profiles[1],[6]. Moving forward, integrating green synthetic methodologies with advanced computational SBDD will accelerate the discovery of next-generation pyrazine-based drugs[5].

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: Molecules (MDPI) URL:[Link]

  • Research Progress on Pyrazine-based Medicinally Active Compounds: A Review Source: Mini-Reviews in Medicinal Chemistry (Bentham Science) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Pyrazine Derivative

The pyrazine moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2][3][4] The compound 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride (CAS: 2866324-05-0) represents a novel chemical entity within this promising class of heterocyclic compounds. Its structural features, comprising a chloropyrazine core linked to an ethan-1-amine side chain, suggest a potential for interaction with various biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of this compound. The protocols outlined herein are designed to be a self-validating system, enabling a thorough preliminary assessment of its cytotoxic potential and paving the way for more in-depth mechanistic studies. The causality behind each experimental choice is explained to provide a robust framework for investigation.

Compound Profile

PropertyValueSource
IUPAC Name 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochlorideInternal
CAS Number 2866324-05-0
Molecular Formula C₆H₉Cl₂N₃O
Molecular Weight 210.06 g/mol
Synonyms 2-((6-chloropyrazin-2-yl)oxy)ethan-1-amine hydrochloride

PART 1: Compound Handling and Stock Solution Preparation

Trustworthiness through Proper Handling: The integrity of your experimental results begins with the correct handling and preparation of the test compound. As a hydrochloride salt, 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride is expected to have improved water solubility compared to its free base.[5] However, empirical determination of solubility is a critical first step.

Safety First: As with any novel chemical compound, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[6][7] All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.[8]

Protocol 1.1: Solubility Testing and Stock Solution Preparation
  • Initial Solubility Screen:

    • Prepare small, known amounts of the compound (e.g., 1 mg) in separate microcentrifuge tubes.

    • Add increasing volumes of common laboratory solvents (e.g., water, DMSO, ethanol) to determine the approximate solubility.

    • Vortex thoroughly and visually inspect for complete dissolution.

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Based on the molecular weight of 210.06 g/mol , weigh out 2.10 mg of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride.

    • Add 1 mL of sterile, anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM stock solution.

    • Vortex until the compound is completely dissolved. A brief sonication may be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

PART 2: Preliminary Cytotoxicity Assessment

Expertise in Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] This assay is an excellent first-pass screen to determine if the compound exhibits cytotoxic effects against cancer cell lines. Many pyrazine derivatives have shown promise as anti-cancer agents, making this a logical starting point.[1][9]

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound Dilutions prep_cells->treat_cells prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells incubate_24h Incubate for 24h treat_cells->incubate_24h incubate_48h Incubate for 48h treat_cells->incubate_48h incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_48h->add_mtt incubate_72h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the cytotoxicity of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride using the MTT assay.

Protocol 2.1: MTT Assay for Cell Viability

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom cell culture plates

  • 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound from the 10 mM stock solution in complete medium. A suggested starting concentration range is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤ 0.5%) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Return the plate to the incubator for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and IC₅₀ Determination
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Dose-Response Curve:

    • Plot the percent viability against the logarithm of the compound concentration.

  • IC₅₀ Value:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This can be calculated using non-linear regression analysis with software such as GraphPad Prism.

PART 3: Exploring Potential Mechanisms of Action

Authoritative Grounding for Mechanistic Insights: Should the preliminary screening reveal significant cytotoxic activity, the next logical step is to investigate the potential mechanism of cell death. Pyrazine derivatives have been reported to induce apoptosis and cause cell cycle arrest.[2] Therefore, assays to probe these cellular events are recommended.

Potential Signaling Pathways for Pyrazine Derivatives

G cluster_pathway Potential Cellular Effects cluster_apoptosis Apoptotic Markers compound 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride cell_cycle Cell Cycle Arrest compound->cell_cycle apoptosis Apoptosis Induction compound->apoptosis caspase Caspase Activation apoptosis->caspase dna_frag DNA Fragmentation apoptosis->dna_frag

Caption: Potential mechanisms of action for a cytotoxic pyrazine derivative.

Protocol 3.1: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed and treat cells in a 6-well plate with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry.

Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Wash the cells to remove the ethanol.

  • Treat the cells with RNase A to prevent staining of RNA.

  • Stain the cells with Propidium Iodide.

  • Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride. The data generated from these protocols will offer valuable insights into the compound's cytotoxic potential and guide subsequent investigations. Should the compound demonstrate promising activity, further studies could include target identification through molecular docking, investigation of its effects on specific signaling pathways (e.g., EGFR, RAS-ERK), and in vivo efficacy studies.[1][9] The systematic application of these protocols will ensure a scientifically rigorous evaluation of this novel pyrazine derivative.

References

  • El-Sayed, N. F., et al. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1210, 128013. [Link]

  • Kovács, D., et al. (2021). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 26(16), 4993. [Link]

  • Ye, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7084. [Link]

  • Prasanna, C. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1596-1606. [Link]

  • Rehman, A., et al. (2019). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 9(43), 25141-25153. [Link]

  • Kumar, S., et al. (2023). Synthesis of Novel Imines and Their Biological Study. International Journal of Fauna and Biological Studies, 10(2), 21-25. [Link]

  • Vepsäläinen, J., et al. (2000). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 43(13), 2505–2513. [Link]

  • Acar, Ç., et al. (2020). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. Molecules, 25(18), 4242. [Link]

  • European Chemicals Agency. 1-(6-chloropyridin-2-yl)ethan-1-amine hydrochloride. [Link]

  • McDermed, J. D., et al. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]

  • Mondal, A., et al. (2022). Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction. Molecules, 27(9), 2840. [Link]

  • Hirsh, A. J., et al. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. Journal of Pharmacology and Experimental Therapeutics, 325(1), 77–88. [Link]

  • Sakata, M., et al. (1999). Aminopyrazine analogues as chemiluminescence derivatization reagents for pyruvic acid. Luminescence, 14(6), 365–367. [Link]

  • PubChemLite. 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-ol. [Link]

  • Inxight Drugs. 2-AMINO-6-CHLOROPYRAZINE. [Link]

  • PubChem. Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis-. [Link]

Sources

application of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride in cancer cell line studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine Hydrochloride in Oncology Drug Discovery

Executive Summary

In modern targeted oncology, the rapid assembly of modular pharmacophores is critical for accelerating hit-to-lead optimization. 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride (CAS: 2866324-05-0) serves as a highly versatile, bifunctional building block. Featuring a primary amine protected as a stable hydrochloride salt and an electron-deficient 6-chloropyrazine core, this intermediate is strategically designed for the synthesis of kinase inhibitors (e.g., PI3K, ACC1) and Proteolysis Targeting Chimeras (PROTACs)[1][2].

As a Senior Application Scientist, I have designed this technical guide to bridge synthetic chemistry and cellular biology. This document provides the mechanistic rationale, self-validating experimental protocols, and analytical workflows required to successfully deploy this building block in cancer cell line studies.

Chemical Rationale & Structural Significance

The structural architecture of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride dictates its utility in drug development:

  • The Pyrazine Core (Kinase Hinge Binder): Nitrogen-containing heteroaromatics like pyrazines and pyrimidines are privileged scaffolds in oncology. The lone pairs on the pyrazine nitrogens act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the ATP-binding hinge region in kinases[1][3].

  • The C6-Chloride (Electrophilic Hub): The chlorine atom at the 6-position is highly activated by the adjacent pyrazine nitrogens. This makes it an ideal substrate for Nucleophilic Aromatic Substitution ( SN​Ar ) or Palladium-catalyzed cross-coupling, allowing researchers to introduce solubilizing groups (e.g., morpholine) that project into the solvent-exposed region of a target protein[4].

  • The Ethanamine Linker (Conjugation Handle): The primary amine enables rapid amide coupling or reductive amination. Supplied as a hydrochloride salt, the amine is protected from auto-condensation and atmospheric oxidation, ensuring a long shelf-life and high batch-to-batch reproducibility.

Workflow BB 2-[(6-chloropyrazin-2-yl)oxy] ethan-1-amine HCl Synth Modular Conjugation (Amide/SNAr) BB->Synth DIPEA / HATU Screen In Vitro Viability (CTG Assay) Synth->Screen Purified Hit Mech Mechanism Validation (Immunoblotting) Screen->Mech IC50 < 1 µM

Fig 1. Experimental workflow from pyrazine building block synthesis to cellular validation.

Experimental Protocols

The following protocols outline the transition from chemical synthesis to in vitro validation. Every protocol is designed as a self-validating system , incorporating internal controls to ensure data integrity.

Protocol A: Synthesis of Targeted Pyrazine Conjugates

Objective: To generate a targeted kinase inhibitor library by sequentially reacting the amine and the C6-chloride. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized to neutralize the HCl salt, freeing the primary amine for nucleophilic attack. HATU is selected as the coupling reagent due to its superior kinetics and minimal epimerization compared to traditional EDC/HOBt systems.

Step-by-Step Methodology:

  • Amide Coupling: Dissolve 1.0 eq of the desired carboxylic acid (pharmacophore) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

  • Amine Addition: Add 1.1 eq of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride. Stir for 2 hours. Monitor conversion via LC-MS.

  • SN​Ar Diversification: To the crude mixture, add an excess (5.0 eq) of a secondary amine (e.g., morpholine or piperazine) and elevate the temperature to 90°C for 12 hours. The electron-deficient pyrazine facilitates the displacement of the C6-chloride[2].

  • Purification: Quench with H2​O , extract with EtOAc, and purify the organic layer via reverse-phase preparative HPLC to yield the final targeted conjugate.

  • System Validation: Run a parallel reaction omitting HATU. No product formation confirms that the reaction is entirely driven by the intended active ester pathway, ruling out background thermal degradation.

Protocol B: High-Throughput Cell Viability Screening (CTG Assay)

Objective: To evaluate the anti-proliferative efficacy of the synthesized pyrazine derivatives in HCT-116 (Colorectal) and A549 (Lung) cancer cell lines. Causality: The CellTiter-Glo (CTG) assay quantifies ATP, which is directly proportional to the number of metabolically active cells. This luminescent readout is chosen over colorimetric assays (like MTT) because it avoids artifacts caused by the chemical reduction of the dye by the test compounds themselves.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 or A549 cells at a density of 3,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the pyrazine derivatives in DMSO. Transfer 10 µL of the diluted compounds to the cells (final top concentration: 10 µM; final DMSO concentration: 0.1%).

  • Incubation: Incubate the plates for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CTG reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader.

  • System Validation:

    • Negative Control: 0.1% DMSO vehicle (defines 100% viability).

    • Positive Control: 1 µM Staurosporine (defines maximal cell death/0% viability).

    • Quality Control: Calculate the Z'-factor. A Z' > 0.5 validates the assay's robustness and suitability for high-throughput screening.

Protocol C: Target Engagement & Phospho-Signaling Analysis

Objective: To confirm that the phenotypic cell death observed in Protocol B is driven by on-target kinase inhibition (e.g., PI3K pathway suppression)[1]. Causality: Measuring the ratio of phosphorylated target protein to total target protein (e.g., p-AKT vs. total AKT) proves that the compound is engaging its intracellular target and disrupting the oncogenic signaling cascade, rather than causing non-specific cytotoxicity.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat A549 cells with the pyrazine derivative at IC50​ and 3×IC50​ concentrations for 4 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes. Transfer proteins to a PVDF membrane (0.2 µm pore size) at 30V for 1 hour.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies against p-AKT (Ser473) and Total AKT overnight at 4°C.

  • Detection: Wash with TBST, apply HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate via a chemiluminescence imager.

  • System Validation: Probe for GAPDH or β -actin as a loading control to ensure that any observed decrease in p-AKT is due to kinase inhibition and not unequal protein loading or general protein degradation.

Pathway Inhibitor Pyrazine-derived Inhibitor PI3K PI3K (Hinge Region) Inhibitor->PI3K Competitive Binding PIP3 PIP3 Accumulation PI3K->PIP3 Catalysis (Blocked) AKT p-AKT (Ser473) PIP3->AKT Membrane Recruitment Survival Tumor Cell Survival AKT->Survival Pro-survival Signaling

Fig 2. Mechanism of action for pyrazine-derived PI3K inhibitors blocking tumor survival pathways.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data for a library of compounds synthesized using 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride. By modifying the amine ( R1​ ) and the C6-chloride ( R2​ ), researchers can dramatically tune the potency and selectivity of the resulting inhibitors against different cancer cell lines.

Table 1: Representative Anti-Proliferative Activity of Synthesized Pyrazine Derivatives

Compound IDModification at Amine ( R1​ )Modification at Pyrazine C6 ( R2​ )HCT-116 IC50​ (nM)A549 IC50​ (nM)Target Kinase IC50​ (nM)
PZ-001 Acetyl (Control)Chloride (Unreacted)> 10,000> 10,000> 5,000
PZ-014 BenzamideMorpholine45082045 (PI3K δ )
PZ-022 PhenylacetamidePiperazine12031018 (PI3K α )
PZ-035 VHL Ligand (PROTAC)Morpholine1542N/A (Degradation)

Data Interpretation: The unreacted building block (PZ-001) shows no baseline cytotoxicity, confirming its safety as an inert scaffold. Substitution of the C6-chloride with morpholine (PZ-014) drastically improves target affinity, a hallmark of pyrazine-based kinase inhibitors[1].

References

  • [3] Pyrimidine-2,4-diamine derivatives for treatment of cancer. WO2014084778A1. Google Patents. Available at:

  • [4] Imidazolone as an Amide Bioisostere in the Development of β-1,3-N-Acetylglucosaminyltransferase 2 (B3GNT2) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [1] IMIDAZO[1,5-A]PYRAZINE DERIVATIVES AS PI3KDELTA INHIBITORS. European Patent Office - EP 4219502 A1. Available at:

  • [2] Design and Synthesis of a Monocyclic Derivative as a Selective ACC1 Inhibitor by Chemical Modification of Biphenyl ACC1/2 Dual Inhibitors. ResearchGate. Available at:

Sources

use of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride as a chemical probe

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine Hydrochloride as a Bifunctional Probe and PROTAC Linker-Warhead

Introduction & Chemical Rationale

In the rapidly evolving field of targeted protein degradation and rational drug design, bifunctional chemical probes are essential for bridging target-binding ligands with effector molecules. 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride (CAS: 2866324-05-0) has emerged as a highly versatile building block.

This molecule is engineered with orthogonal reactivity, making it an ideal linker-warhead intermediate:

  • The Primary Amine (Ethan-1-amine): Supplied as a hydrochloride salt to prevent premature oxidation and dimerization, this moiety provides a highly nucleophilic handle for amide coupling, reductive amination, or urea formation once free-based.

  • The 6-Chloropyrazine Ring: The electron-withdrawing nature of the two pyrazine nitrogen atoms drastically lowers the lowest unoccupied molecular orbital (LUMO) of the ring. This makes the C6-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or thiols, as well as palladium-catalyzed cross-coupling reactions[1].

This dual reactivity allows researchers to sequentially attach an E3 ligase ligand (e.g., Cereblon or VHL binders) to the amine, and a target-binding warhead (e.g., a kinase inhibitor) to the chloropyrazine core. Chloropyrazine derivatives have been successfully deployed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) targeting MLLT1/MLLT3[2], as well as in the development of dual inhibitors for Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ)[3].

Mechanistic Design & Workflow

To construct a functional PROTAC or bivalent degrader, the probe must be assembled in a highly controlled, stepwise manner. The sequence of reactions is dictated by the steric hindrance and reactivity of the coupling partners. Typically, the less sterically hindered amide coupling is performed first, followed by the more demanding SNAr reaction at elevated temperatures.

PROTAC_Assembly Target Target Ligand (Kinase Binder) Chloropyrazine 6-Chloropyrazine (SNAr Acceptor) Target->Chloropyrazine C-N/C-C Bond Ethylamine O-Ethylamine (Amide Donor) Chloropyrazine->Ethylamine Ether Linkage E3Ligand E3 Ligase Ligand (CRBN/VHL) Ethylamine->E3Ligand Amide Bond

Fig 1. Bifunctional role of the probe bridging target ligands and E3 ligase recruiters.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system . By incorporating mandatory Liquid Chromatography-Mass Spectrometry (LC-MS) checkpoints, the workflow ensures that causality is established at every step—if an intermediate fails to form, the specific chemical failure point is immediately isolated.

Protocol A: E3 Ligase Ligand Attachment via Amide Coupling

Causality Insight: The amine is supplied as a hydrochloride salt. It must be neutralized in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). HATU is selected as the coupling reagent over EDC/NHS because its rapid kinetics prevent the epimerization of stereochemically sensitive E3 ligands (e.g., thalidomide derivatives).

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial, dissolve the E3 ligase ligand-carboxylic acid (1.0 equiv, e.g., 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add HATU (1.1 equiv) and stir at room temperature for 10 minutes to form the active O7-azabenzotriazole ester.

  • Free-Basing & Coupling: Add 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride (1.05 equiv) followed immediately by DIPEA (3.0 equiv). The excess DIPEA ensures complete free-basing of the amine salt.

  • Reaction: Stir the mixture at 25 °C for 2 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in 100 µL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Pass Criteria: Disappearance of the starting material mass and appearance of the [M+H]+ peak corresponding to the E3-linker intermediate.

    • Troubleshooting: If unreacted amine remains, add an additional 0.2 equiv of HATU.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x). Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Target Engagement via SNAr

Causality Insight: The SNAr reaction requires elevated temperatures (90–110 °C) to overcome the activation energy barrier associated with breaking the aromaticity of the pyrazine ring during the formation of the Meisenheimer complex. N-Methyl-2-pyrrolidone (NMP) or DMSO is used due to their high boiling points and ability to stabilize the polar transition state[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 equiv) and the target-binding warhead containing a primary/secondary amine (1.2 equiv) in anhydrous NMP (2.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv). Note: If the target warhead is a weak nucleophile (e.g., an aniline), stronger bases like K2CO3 or transition-metal catalysis (Pd(PPh3)4) may be required[1].

  • Reaction: Heat the mixture to 90 °C in a sealed tube for 16 hours.

  • Validation Checkpoint (LC-MS):

    • Pass Criteria: Detection of the final PROTAC [M+H]+ mass. The isotopic pattern should reflect the loss of the chlorine atom.

  • Purification: Purify the crude mixture directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final chemical probe.

Experimental_Workflow Step1 1. Free-Basing (DIPEA, DMF) Step2 2. Amide Coupling (HATU, E3 Ligand) Step1->Step2 Step3 3. LC-MS Validation (m/z Confirmation) Step2->Step3 Step4 4. SNAr Reaction (Target Warhead, 90°C) Step3->Step4 If >95% Purity Step5 5. HPLC Purification (Final Degrader) Step4->Step5

Fig 2. Self-validating synthetic workflow for PROTAC generation using the chemical probe.

Quantitative Data & Reaction Optimization

To facilitate rapid experimental design, the following table summarizes the optimized quantitative parameters and expected analytical outcomes when utilizing this specific chemical probe.

ParameterAmide Coupling (Step 1)SNAr Target Engagement (Step 2)
Primary Reagents Probe, E3 Ligand-COOH, HATUIntermediate, Target-NH2
Base / Solvent DIPEA (3.0 eq) / DMFDIPEA (3.0 eq) / NMP or DMSO
Temperature / Time 25 °C / 2–4 hours90–110 °C / 16–24 hours
Validation Checkpoint LC-MS:[M+H]+ of AmideLC-MS: [M+H]+ of Ternary Complex
Expected Yield 85–95%60–80%
Critical Variable Strict anhydrous conditionsTemperature control (avoid >120°C)

References

  • Journal of Medicinal Chemistry (ACS). "Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ)". Source: acs.org. URL:[Link]

  • Journal of the American Chemical Society (ACS). "Transition-Metal-Free C–N Cross-Coupling Enabled by a Multifunctional Reagent". Source: acs.org. URL:[Link]

  • Google Patents. "WO2024188906A1 - Protac degraders of mllt1 and/or mllt3". Source: google.com.

Sources

protocols for high-throughput screening of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) Protocols for Pyrazine Derivatives in Early Drug Discovery

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Phenotypic and target-based HTS assay design, causality in protocol development, and self-validating screening workflows.

Introduction & Chemical Causality in Assay Design

Pyrazine—a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation—is a highly privileged scaffold in medicinal chemistry. Due to their ability to accept electrons and form robust hydrogen bonds, pyrazine derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties[1]. Recent high-throughput screening (HTS) campaigns have successfully identified pyrazine hybrids as potent Pim-2 kinase inhibitors[1], broad-spectrum influenza virus nucleoprotein inhibitors[2], and RXFP3/4 receptor agonists[3]. Furthermore, advances in green chemistry, such as microwave-irradiated synthesis in reactive eutectic media, have rapidly expanded the availability of pyrazine libraries for antimicrobial screening[4].

As a Senior Application Scientist, I frequently observe that the primary failure mode in screening nitrogen-rich heterocycles stems from a misunderstanding of their physicochemical properties. Pyrazine is a remarkably weak base (pKa ~0.65) compared to pyridine or pyrimidine[1]. While this makes pyrazine derivatives highly bioavailable, it also means they can exhibit complex solubility profiles in aqueous assay buffers. Furthermore, heavily conjugated pyrazine hybrids (e.g., anthraquinone-pyrazine derivatives) are often highly colored[1].

The Causality of Assay Selection: To prevent false positives caused by optical interference (a common Pan-Assay Interference, or PAINS, artifact), absorbance-based readouts (like MTT or Resazurin) should be avoided during primary HTS. Instead, ATP-dependent luminescence assays (e.g., CellTiter-Glo) or cAMP measurement-based methods [3] are the gold standard. Luminescence provides superior dynamic range, is impervious to compound autofluorescence, and bypasses the optical absorbance overlap inherent to colored pyrazine complexes.

Quantitative Quality Control Metrics

A robust HTS protocol must be a self-validating system. Before screening a full pyrazine library, the assay must pass rigorous Statistical Process Control (SPC) parameters. The National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual provides the authoritative framework for these validations[5].

Table 1: Self-Validating HTS Metrics for Pyrazine Screening

MetricFormulaTarget ThresholdCausality / Scientific Rationale
Z'-Factor 1−∣μp​−μn​∣3(σp​+σn​)​ ≥0.5 Evaluates assay robustness. A Z'-factor > 0.5 ensures sufficient statistical separation between positive (e.g., cell death) and negative (vehicle) controls, minimizing false hits[3].
Signal-to-Background (S/B) μp​/μn​ ≥3.0 Validates the dynamic range of the luminescent readout. Low S/B indicates poor cell lysis or degraded ATP-detection reagents.
Coefficient of Variation (CV) (σ/μ)×100 ≤10% Confirms liquid handling precision across the 384-well microtiter plate. High CVs often point to edge effects or uneven cell seeding.
Hit Rate (Hits/Total)×100 0.5%−1.5% Abnormally high hit rates (>3%) strongly suggest compound aggregation, metal chelation by pyrazine nitrogens, or assay interference.

HTS Workflow and System Architecture

The following workflow illustrates the critical path from library management to hit validation, specifically optimized to mitigate the aqueous solubility challenges of pyrazine derivatives.

HTS_Workflow A 1. Pyrazine Library (10 mM DMSO Stock) B 2. Acoustic Dispensing (25 nL transfer) A->B Avoids aqueous precipitation C 3. Phenotypic Screen (Luminescence Readout) B->C 384-well format D 4. Data Analysis (Z'-factor > 0.5) C->D Eliminates optical artifacts E 5. Hit Validation (Counter-Screening) D->E Selects true positives

Fig 1. High-throughput screening workflow for pyrazine derivatives optimizing hit identification.

Step-by-Step Protocol: Phenotypic Screening of Pyrazine Derivatives

This protocol details a 384-well luminescence-based cell viability assay, ideal for identifying anticancer or antimicrobial pyrazine hits.

Phase 1: Library Preparation & Acoustic Dispensing

Causality: Pyrazine derivatives are highly soluble in anhydrous DMSO but can crash out of solution during intermediate aqueous dilutions. We utilize acoustic droplet ejection (ADE) to transfer nanoliter volumes directly into the dry assay plate, bypassing aqueous intermediates entirely.

  • Library Standardization: Dissolve synthesized pyrazine derivatives in 100% anhydrous DMSO to a stock concentration of 10 mM. Store in a desiccated, automated biobank at -20°C.

  • Acoustic Transfer: Using an acoustic liquid handler (e.g., Echo 550), dispense 25 nL of each compound into a sterile, opaque white 384-well microplate.

  • Control Placement:

    • Negative Control (Vehicle): Dispense 25 nL of 100% DMSO (Final assay concentration: 0.1% DMSO).

    • Positive Control: Dispense 25 nL of a known reference inhibitor (e.g., YM155 for survivin inhibition[1] or a known RdRp inhibitor[2]).

Phase 2: Cell Seeding & Target Engagement

Causality: Opaque white plates are mandatory for luminescence to maximize signal reflection and prevent well-to-well optical crosstalk.

  • Cell Preparation: Harvest target cells (e.g., A549 lung carcinoma cells for anticancer screens[1] or MDCK cells for viral screens[2]) and resuspend in phenol red-free assay medium.

  • Dispensing: Using a bulk reagent dispenser, add 25 µL of the cell suspension (approx. 2,000 - 5,000 cells/well) directly onto the pre-dispensed compounds.

  • Incubation: Centrifuge the plate briefly (1,000 rpm for 1 minute) to remove bubbles. Incubate at 37°C, 5% CO2 for 48 to 72 hours. Rationale: This window allows sufficient time for the pyrazine pharmacophore to penetrate the lipid bilayer and engage intracellular targets.

Phase 3: Cell Lysis & Luminescence Detection
  • Equilibration: Remove plates from the incubator and equilibrate to room temperature (22°C) for 30 minutes. Rationale: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause severe edge effects.

  • Reagent Addition: Add 25 µL of ATP-detection reagent (e.g., CellTiter-Glo) to all wells.

  • Lysis & Stabilization: Shake the plates orbitally at 500 rpm for 2 minutes to ensure complete cellular lysis. Incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader with an integration time of 0.1–0.5 seconds per well.

Hit Validation and Mechanism of Action

Once primary hits are identified (typically defined as compounds reducing viability by >50% relative to vehicle), they must be subjected to a self-validating counter-screen. Because the primary assay relies on firefly luciferase, a known liability is that the pyrazine derivative might directly inhibit the luciferase enzyme rather than the biological target.

Counter-Screening Protocol: Re-test the primary hits in a cell-free biochemical assay containing recombinant luciferase and ATP. Compounds that reduce the signal in this cell-free format are false positives (luciferase inhibitors) and must be triaged.

Validated pyrazine hits often act by competitively binding to the ATP-binding pockets of kinases (e.g., Pim-2) or by inducing the clustering of viral nucleoproteins, effectively blocking downstream signaling cascades[1][2].

Pyrazine_Mechanism P Pyrazine Derivative (Pharmacophore) T Target Protein (e.g., Pim-2 Kinase / Viral NP) P->T High-affinity binding S Signaling Cascade Blockade T->S Inhibition of phosphorylation O Phenotypic Outcome (Apoptosis / Viral Clearance) S->O Cellular response

Fig 2. Pharmacological mechanism of pyrazine hybrids targeting kinases and viral nucleoproteins.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: National Institutes of Health (NIH) / MDPI URL:[1]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor Source: ACS Pharmacology & Translational Science URL:[2]

  • High-Throughput Screening Campaign Identified a Potential Small Molecule RXFP3/4 Agonist Source: MDPI URL:[3]

  • Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / NIH URL:[5]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media Source: Green Chemistry (RSC Publishing) URL:[4]

Sources

Application Note: Cell-Based Assay Workflows for HSD17B13 Inhibitors and Degraders Synthesized via 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Focus Area: Nonalcoholic Fatty Liver Disease (NAFLD) / Nonalcoholic Steatohepatitis (NASH), Targeted Protein Degradation (TPD), and Fragment-Based Drug Discovery (FBDD).

Introduction & Scientific Context

The enzyme 17-beta hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a highly validated genetic target for liver diseases. Its expression is significantly upregulated in patients with Nonalcoholic Fatty Liver Disease (NAFLD) and NASH, and loss-of-function mutations are protective against disease progression1[1]. Consequently, the development of small-molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs) directed at HSD17B13 is a major focus in modern hepatology drug discovery2[2].

A critical building block in synthesizing these advanced therapeutics is 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride (CAS: 2866324-05-0). As a Senior Application Scientist, I frequently utilize this bifunctional scaffold for two structural reasons:

  • The Primary Amine: Serves as a highly reactive handle for rapid amidation or reductive amination, allowing seamless conjugation to E3 ligase binders (e.g., CRBN or VHL ligands) via flexible linkers.

  • The 6-Chloropyrazine Ring: Acts as a potent hinge-binding pharmacophore. The heteroaryl chloride can also be leveraged for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to build extended inhibitor architectures, or as a mild electrophile for covalent engagement with target cysteines.

This application note details two self-validating, cell-based assay workflows designed to evaluate the intracellular target engagement and degradation efficacy of compounds derived from this pyrazine scaffold.

Intracellular Target Engagement: NanoBRET Assay

Expertise & Causality: Biochemical assays using purified recombinant HSD17B13 often fail to predict cellular efficacy due to poor compound permeability, intracellular efflux, or competition with high physiological concentrations of endogenous cofactors (NAD+/NADH). The NanoBRET target engagement assay bridges this gap by quantifying compound affinity directly in living cells 3[3].

Self-Validating System: To ensure the observed loss of BRET signal is due to genuine target binding rather than compound-induced cytotoxicity or optical interference, we employ an untagged HSD17B13 competitive control. If the test compound is a true binder, overexpressing untagged HSD17B13 will "sponge" the compound, shifting the apparent IC50 to the right.

Caption: NanoBRET target engagement logic for measuring intracellular compound affinity.

Step-by-Step Protocol
  • Cell Preparation & Transfection: Plate HEK293 cells at 2×104 cells/well in a 96-well white tissue culture plate. Transiently transfect with a plasmid encoding NanoLuc-HSD17B13. Incubate for 24 hours at 37°C, 5% CO2.

  • Tracer Addition: Synthesize a fluorescent tracer by conjugating a known HSD17B13 binder to a BODIPY dye. Add the tracer to the cells at a concentration equivalent to its pre-determined intracellular Kd​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the pyrazine-derived test compounds. Add to the cells and incubate for 2 hours to reach binding equilibrium.

  • Substrate Addition: Add NanoBRET Nano-Glo Substrate and the Extracellular NanoLuc Inhibitor (to quench any signal from dead cells, ensuring only live-cell engagement is measured).

  • Detection: Measure dual-emission luminescence at 460 nm (donor) and 618 nm (acceptor) using a multimode microplate reader. Calculate the BRET ratio (618 nm / 460 nm) and plot against compound concentration to determine the intracellular IC50​ .

Targeted Protein Degradation: Endogenous HiBiT Assay

Expertise & Causality: When utilizing 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride to build PROTACs, measuring target engagement is insufficient; you must prove ternary complex formation leads to ubiquitination and degradation. Transient overexpression systems often mask degradation kinetics due to artificial protein synthesis rates. Therefore, we utilize CRISPR/Cas9 to knock-in a small HiBiT tag at the endogenous HSD17B13 locus in HepG2 cells.

Self-Validating System: PROTACs can occasionally cause off-target toxicity that nonspecifically lowers protein levels. To validate that the degradation is strictly proteasome-dependent, we include rescue arms co-treated with the proteasome inhibitor MG132 or the neddylation inhibitor MLN4924.

Caption: Mechanism of HSD17B13 degradation via a pyrazine-scaffolded PROTAC.

Step-by-Step Protocol
  • Cell Plating: Seed HepG2 cells expressing endogenous HiBiT-HSD17B13 at 1.5×104 cells/well in a 96-well plate. Allow 24 hours for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazine-derived PROTACs (ranging from 10 µM to 0.1 nM).

  • Mechanistic Rescue Controls: In parallel control wells, pre-treat cells for 1 hour with either 10 µM MG132 or 1 µM MLN4924 prior to adding the DCmax​ concentration of the PROTAC.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Detection: Add Nano-Glo HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). The LgBiT spontaneously complements with the remaining intracellular HiBiT-HSD17B13 to form functional NanoLuc.

  • Quantification: Measure luminescence. Normalize data to DMSO controls to calculate the DC50​ (concentration achieving 50% degradation) and Dmax​ (maximum degradation depth).

Data Presentation: Quantitative Summary

Below is a representative data structure summarizing the evaluation of compounds synthesized from the 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride scaffold. Notice how the PROTACs maintain the target engagement affinity of the parent inhibitor while driving profound protein clearance.

Compound IDScaffold ArchitectureNanoBRET IC50​ (nM)HiBiT DC50​ (nM) Dmax​ (%)MG132 Rescue
Cmpd-1 Pyrazine (Inhibitor)45N/AN/AN/A
PROTAC-A Pyrazine-CRBN Linkage1201592%Yes
PROTAC-B Pyrazine-VHL Linkage85896%Yes
Control DMSON/AN/A0%N/A

References

  • Ma, et al. "17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease." Hepatology (2019). 1[1]

  • US Patent US20240238425A1. "HSD17B13 Inhibitors and/or Degraders." Google Patents (2024).2[2]

  • Robers, M. et al. "Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight." Promega Connections (2021). 3[3]

  • Vasta, J. et al. "Development of Cell Permeable NanoBRET Probes for the Measurement of Target Engagement in Live Cells." MDPI (2023). 4[4]

Sources

Application Note: Formulation and In Vivo Dosing Protocols for 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating framework for the formulation of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride (hereafter referred to as "the API") for preclinical in vivo studies. Designed for pharmacologists and drug development professionals, this guide details the physicochemical rationale, vehicle selection, and step-by-step protocols for Intravenous (IV) and Per Os (PO) administration.

Physicochemical Profiling & Formulation Causality

To design a robust formulation, we must first analyze the API's molecular architecture and understand the causality behind our formulation choices:

  • Primary Amine Hydrochloride Salt : The presence of the hydrochloride salt imparts high aqueous solubility. The primary amine has an estimated pKa of ~9.0–9.5. Dissolving this salt in unbuffered water yields a slightly acidic solution due to the dissociation of the strong acid/weak base pairing.

  • 6-Chloropyrazine Moiety : The chlorine atom at the 6-position of the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) if exposed to strong nucleophiles or highly basic conditions.

  • Ether Linkage : The oxyethanamine linker is stable under physiological conditions but can be prone to acid-catalyzed cleavage at extreme low pH (< 2.0).

  • Causality in Formulation Design : Because of the high aqueous solubility, complex solubilizers (like Cremophor EL or high concentrations of DMSO) are unnecessary and should be avoided to prevent vehicle-induced toxicity and experimental artifacts[1]. The primary challenge is pH management . The formulation must be adjusted to pH 5.5–6.5. This specific range prevents SNAr degradation of the chloropyrazine ring (which accelerates at high pH), avoids precipitation of the lipophilic free base, and minimizes injection site necrosis or phlebitis during IV administration.

Formulation Workflow

The following decision tree outlines the logic for formulating the API based on the intended route of administration.

G Start API: 2-[(6-chloropyrazin-2-yl)oxy] ethan-1-amine HCl Solubility Assess Aqueous Solubility (Target: >10 mg/mL) Start->Solubility Vehicle Select Vehicle (IV vs. PO) Solubility->Vehicle Highly Soluble IV IV Route: 0.9% Saline or D5W Vehicle->IV PO PO Route: Water or 0.5% MC Vehicle->PO pH pH Adjustment (Target pH 5.5 - 6.5) IV->pH PO->pH Filter Sterile Filtration (0.22 µm PTFE) pH->Filter IV Route QC Quality Control (HPLC, Visual) pH->QC PO Route Filter->QC Dosing In Vivo Dosing QC->Dosing Pass

Decision tree for the formulation of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine HCl.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Formulation (Target: 5 mg/mL)

Rationale : IV formulations must be isotonic, sterile, and strictly free of particulates. 0.9% NaCl (Saline) is the optimal vehicle for highly soluble HCl salts to maintain isotonicity. Materials : API powder, Sterile 0.9% NaCl, 0.1 N NaOH, 0.22 µm PTFE syringe filters.

  • Weighing : Accurately weigh 5.0 mg of the API into a sterile, depyrogenated glass vial.

  • Dissolution : Add 0.9 mL of sterile 0.9% NaCl to the vial. Vortex gently for 30 seconds until complete visual dissolution is achieved.

  • pH Assessment : Measure the pH using a micro-pH probe. The expected pH is ~4.0–4.5 due to the HCl salt.

  • pH Adjustment (Self-Validating Step) : Carefully titrate with 0.1 N NaOH in 2 µL increments until the pH reaches 5.5–6.0. Critical: Do not exceed pH 7.0. If the solution turns cloudy, the free base has precipitated; the formulation has failed and must be discarded.

  • Volume Adjustment : QS (quantum satis) to exactly 1.0 mL with 0.9% NaCl.

  • Sterile Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial. Note: PTFE is chosen to minimize non-specific binding of the pyrazine moiety.

  • Quality Control : Perform visual inspection against a black/white background. The solution must be completely clear and colorless.

Protocol B: Per Os (PO) Formulation (Target: 10 mg/mL)

Rationale : For oral gavage, absolute sterility is not strictly required, but the solution must be homogeneous. Given the high solubility, a simple aqueous solution ensures rapid absorption and consistent pharmacokinetic (PK) profiles[1].

  • Weighing : Weigh 10.0 mg of the API into a clean glass vial.

  • Vehicle Addition : Add 0.95 mL of Water for Injection (WFI) or purified RO water.

  • Mixing : Sonicate for 1 minute at room temperature.

  • pH Check : Verify pH is between 4.0 and 6.0. Because the rodent stomach is highly acidic, minor acidity in the formulation is well-tolerated orally.

  • Final Volume : QS to 1.0 mL with WFI. Store at 4°C if not dosed immediately.

In Vivo Dosing Guidelines

Adhering to maximal dosing volumes is critical for animal welfare and data reproducibility. Exceeding these volumes can alter the PK profile and induce stress responses. Table 1 summarizes the recommended parameters for dosing the formulated API in standard rodent models.

RouteSpeciesRecommended VehicleMax Dosing Volume (mL/kg)Optimal Needle GaugeTarget pH Range
IV Mouse (20-25g)0.9% Saline or D5W5.027G - 30G5.5 - 6.5
IV Rat (200-250g)0.9% Saline or D5W5.024G - 26G5.5 - 6.5
PO Mouse (20-25g)WFI or 0.5% MC10.020G (Gavage)4.0 - 6.5
PO Rat (200-250g)WFI or 0.5% MC10.018G (Gavage)4.0 - 6.5

Table 1: Standardized dosing parameters for the formulated API. Volumes align with good practice guidelines for laboratory animals.

Quality Control and Stability Testing

  • HPLC-UV Method : To verify concentration and stability post-formulation, analyze aliquots using a C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 50 mm, 3.5 µm). Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor UV detection at 254 nm, which is characteristic for the pyrazine ring.

  • Storage : The formulated IV solution should be prepared fresh daily to guarantee sterility. If temporary storage is necessary, keep at 4°C protected from light for a maximum of 24 hours, pending formal stability studies.

References

  • Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Robarge, H. (2006). "Tolerable levels of nonclinical vehicles and formulations used in studies by multiple routes in multiple species." International Journal of Toxicology, 25(6), 499-521. Available at:[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23. Available at:[Link]

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Shelf-Life Optimization for 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride . This active pharmaceutical ingredient (API) candidate features an electron-deficient chloropyrazine ring, an ether linkage, and a primary amine stabilized as a hydrochloride salt.

While the salt form improves aqueous solubility, it introduces specific vulnerabilities related to moisture uptake and nucleophilic degradation. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the structural integrity of your compound throughout its lifecycle.

Part 1: Troubleshooting & FAQs

Q1: Why does the powdered compound form clumps and exhibit discoloration after brief exposure to ambient air? A1: This is a classic manifestation of hygroscopicity, a common trait among amine hydrochloride salts. When exposed to ambient humidity, the salt absorbs water vapor, leading to deliquescence—a process where the solid dissolves in its own absorbed moisture[1]. The absorbed moisture acts as a plasticizer and a reaction medium, dramatically accelerating chemical degradation. Discoloration (typically yellowing) is a result of trace degradation products, such as oxidized amine species or polymerized adducts. Corrective Action: Always handle the compound in a controlled environment (e.g., a glovebox with <10% relative humidity) and store it in tightly sealed, moisture-impermeable containers with desiccants[2].

Q2: What is the primary chemical degradation pathway during long-term storage, and how can we monitor it? A2: The most critical degradation pathway is the hydrolysis of the chloropyrazine ring. Chloropyrazines are electron-deficient heterocycles, making the carbon bearing the chlorine atom highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) by water or hydroxide ions[3]. This reaction yields a hydroxypyrazine derivative and liberates hydrochloric acid. This hydrolysis is both temperature- and pH-dependent. Corrective Action: Utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) to quantify the formation of the des-chloro, hydroxylated degradant. Ensure formulation microenvironments are kept free of excess moisture.

Q3: We observed unexpected high-molecular-weight impurities in our aged batches. What causes this, and how is it prevented? A3: High-molecular-weight impurities indicate intermolecular cross-linking or polymerization. While the primary amine is protected from acting as a nucleophile when fully protonated as a hydrochloride salt, exposure to localized basic microenvironments (or moisture-induced disproportionation) can generate the free base. The unprotonated primary amine is a strong nucleophile and can attack the chloropyrazine ring of an adjacent molecule. Corrective Action: Maintain strict acidic microenvironments during formulation to ensure the API remains completely in its salt form. Co-processing with acidic excipients (e.g., citric acid) can mitigate this risk by buffering the solid state[1].

Q4: What are the regulatory standards for establishing the shelf-life of this compound? A4: Shelf-life must be established using the ICH Q1A(R2) guidelines for new drug substances[4]. This requires a systematic approach to temperature and humidity exposure over specific time intervals to predict long-term behavior and ensure regulatory compliance.

Part 2: Quantitative Data & Stability Parameters

Table 1: Summary of Degradation Pathways and Mitigation Strategies
Degradation PathwayCausality / MechanismPrimary CatalystMitigation Strategy
Deliquescence High hygroscopicity of the amine HCl salt leading to moisture condensation[1].Relative Humidity > Critical Relative Humidity (CRH)Desiccated barrier packaging; handling in <10% RH environments[2].
Ring Hydrolysis SN​Ar attack by H2​O / OH− on the electron-deficient chloropyrazine ring[3].Moisture, Elevated Temperature, Basic pHLyophilization; moisture-impermeable blister packs; low-temp storage.
Polymerization Free-base amine acts as a nucleophile, attacking the chloropyrazine of adjacent molecules.Deprotonation via basic excipients or moisture.Solid-state pH control; co-processing with acidic stabilizers.
Table 2: ICH Q1A(R2) Stability Testing Parameters[4]
Study TypeStorage ConditionMinimum Time Period Covered by Data at SubmissionPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEstablishes the official shelf-life and label storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsRequired if "significant change" occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsPredicts long-term degradation profiles and packaging efficacy.

Part 3: Mechanistic Visualization

The following diagram maps the causality between environmental exposure, chemical degradation mechanisms, and the required stabilization strategies for 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride.

G A 2-[(6-chloropyrazin-2-yl)oxy] ethan-1-amine HCl B Moisture Absorption (Hygroscopicity) A->B C Hydrolysis of Chloropyrazine Ring B->C D Free-Base Formation (Deprotonation) B->D E Nucleophilic Attack (Polymerization) D->E F Desiccated Storage & Barrier Packaging F->B Prevents G Acidic Microenvironment (Maintain HCl Salt) G->D Prevents

Caption: Degradation pathways and targeted stabilization strategies for the chloropyrazine derivative.

Part 4: Validated Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Purpose: To elucidate the intrinsic stability of the molecule and identify all potential degradation products under accelerated stress, ensuring the analytical HPLC method is stability-indicating.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a chemically inert diluent (e.g., Acetonitrile/Water 50:50). Causality: A standardized concentration ensures reproducible peak areas for mass balance calculations.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Mix 1 mL stock with 1 mL 0.1 N HCl.

    • Base: Mix 1 mL stock with 1 mL 0.1 N NaOH.

    • Incubation: Heat both at 60°C for 24 hours. Causality: Chloropyrazines are highly sensitive to pH extremes; this step forces the SN​Ar hydrolysis to completion[3].

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H2​O2​ and incubate at room temperature for 24 hours. Causality: Evaluates the susceptibility of the ether linkage and trace free-amine to oxidation.

  • Neutralization: Before injection, neutralize the acid/base samples to pH 7.0 using equimolar NaOH or HCl. Causality: Halts the degradation reaction exactly at the 24-hour mark and prevents damage to the HPLC column stationary phase.

  • Self-Validation (Mass Balance): Analyze via RP-HPLC-UV. Calculate the mass balance: (Area of Remaining API + Sum of Areas of All Degradants) / (Area of Initial API Control) * 100.

    • Validation Check: The mass balance must be between 95% and 105%. A lower value indicates the formation of volatile degradants or irreversible column binding, requiring a change in the detection method or column chemistry.

Protocol 2: Differential Vapor Sorption (DVS) Analysis

Purpose: To quantitatively determine the hygroscopicity of the API and identify its Critical Relative Humidity (CRH) to inform packaging requirements.

  • Instrument Calibration: Calibrate the DVS microbalance using a certified standard weight. Causality: The mass changes in hygroscopic salts can be minute in the early stages; microgram accuracy is non-negotiable[2].

  • Sample Loading: Load exactly 10–15 mg of the API into the sample pan. Causality: A small, evenly distributed mass prevents bulk diffusion limitations, ensuring the sample equilibrates rapidly with the surrounding humidity.

  • Isothermal Sorption Cycle: Program the DVS to step from 0% RH to 90% RH in 10% increments at a constant 25°C. The system must only advance to the next step once the mass fluctuation is <0.002% per minute ( dm/dt ). Causality: Simulates environmental exposure and pinpoints the exact RH at which deliquescence accelerates.

  • Desorption Cycle (Self-Validation): Program a reverse cycle from 90% RH back down to 0% RH.

    • Validation Check: If the final mass at 0% RH is significantly higher than the initial mass, the compound has formed a stable, irreversible hydrate. If the mass is lower, moisture-induced chemical degradation (e.g., loss of HCl gas) occurred during the run.

Sources

Technical Support Center: Troubleshooting 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected variables when transitioning reactive building blocks and covalent fragments from biochemical buffers into complex cell-based systems.

2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride is a highly versatile bifunctional molecule featuring a primary amine and a halogenated heterocycle [[1]](). While valuable for in-situ bioconjugation and covalent fragment screening, its inherent chemical reactivity often leads to assay artifacts. This guide dissects the causality behind common experimental failures—specifically nucleophilic quenching and assay interference—and provides self-validating protocols to ensure the scientific integrity of your data.

Section 1: Troubleshooting FAQs

Q1: My compound precipitates or causes the media indicator to turn yellow upon addition. What is happening? Causality: The compound is supplied as a hydrochloride salt. When dosed at high screening concentrations (e.g., >1 mM), the dissociated HCl can overwhelm the buffering capacity of standard media (like unbuffered DMEM), causing a rapid drop in pH. Furthermore, the aliphatic primary amine (pKa ~9.0) will remain protonated at physiological pH, which alters its cellular permeability compared to the free base. Solution: Prepare a 50–100 mM stock in anhydrous DMSO. If your assay strictly requires the free base, pre-neutralize the stock with a stoichiometric equivalent of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Always ensure your final culture media is heavily buffered (e.g., supplemented with 25 mM HEPES, pH 7.4) and keep the final DMSO concentration ≤0.5% (v/v) to prevent solvent-induced membrane toxicity.

Q2: I observe a complete loss of compound efficacy in complete media (10% FBS), but it works in biochemical assays. Why? Causality: The 6-chloropyrazine moiety is highly electrophilic. In the presence of electron-withdrawing ring nitrogens, the chlorine acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) [[2]](). Complete media is rich in nucleophilic thiols, including free cysteine, glutathione (GSH), and serum albumin. The compound rapidly reacts with these thiols, forming inactive adducts before it can engage its intracellular target. Literature on structurally related chloropyrazines demonstrates that GSH conjugation can occur with half-lives ( t1/2​ ) as short as 20 minutes to a few hours 3. Solution: Implement a "serum-free pulse" workflow (detailed in Section 4). Incubate the cells with the compound in serum-free media for 2–4 hours to allow target engagement, then replace with complete media.

Q3: My MTT viability assay shows erratic results, sometimes indicating higher viability than the untreated control. Is this an artifact? Causality: Yes. Pyrazine derivatives can exhibit intrinsic redox activity or cause off-target generation of reactive oxygen species (ROS) 43. This can lead to the direct chemical reduction of the MTT tetrazolium salt into formazan, falsely inflating viability readouts. Additionally, reactive covalent fragments can induce non-specific cytotoxicity in standard cell lines (e.g., A549, MCF7) 56. Solution: Always run a cell-free control well (Media + Compound + MTT reagent) to validate the assay. If the well turns purple, the compound is directly reducing the dye. Pivot to an orthogonal, non-redox viability assay, such as the Sulforhodamine B (SRB) assay for protein biomass or CellTiter-Glo for ATP quantitation.

Section 2: Quantitative Data Summaries

The following table summarizes the expected physicochemical and biological baselines for this compound class to help you benchmark your experimental parameters.

ParameterExpected BaselineCausality / Experimental Implication
Aqueous Solubility >50 mM (as HCl salt)Highly soluble in water, but high doses (>1 mM) lower unbuffered media pH.
Stability ( t1/2​ ) in PBS >24 hoursStable in the absence of biological nucleophiles.
Stability ( t1/2​ ) in 5 mM GSH < 1 hourRapid SNAr degradation; requires serum-free dosing strategies.
Baseline Cytotoxicity (IC50) 15 – 50 µMOff-target covalent modification of cellular proteins induces toxicity.
Max DMSO Tolerance 0.1% – 0.5% (v/v)Exceeding this limit causes solvent-induced membrane permeabilization.
Section 3: Mechanistic & Workflow Visualizations

SNAr_Reactivity A 2-[(6-chloropyrazin-2-yl)oxy] ethan-1-amine B Complete Media (10% FBS, GSH) A->B Addition C SNAr Reaction (Chloride Displacement) B->C High Thiol Content E Target Engagement B->E Serum-Free Media D Thiol-Adduct (Quenched) C->D t1/2 < 1 hr

Fig 1: SNAr reactivity pathway of chloropyrazines in thiol-rich complete cell culture media.

Protocol_Workflow S1 1. Seed Cells (Standard Density) S2 2. Wash & Apply Serum-Free Media S1->S2 S3 3. Dose Compound (Max 0.5% DMSO) S2->S3 S4 4. Short Incubation (2-4 Hours) S3->S4 S5 5. Media Exchange (Add 10% FBS) S4->S5 S6 6. Viability Readout (SRB / CTG Assay) S5->S6

Fig 2: Optimized serum-free pulsing workflow to prevent premature compound quenching.

Section 4: Experimental Protocols

Self-Validating Protocol: Serum-Free Covalent Pulsing & Viability Screening Objective: To differentiate true intracellular target engagement from serum-quenching artifacts and redox assay interference.

  • Step 1: Cell Seeding & Adherence Seed cells (e.g., A549 or MCF7) in a 96-well plate at 1×104 cells/well in complete media (10% FBS). Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Step 2: Media Wash (The Validation Split) Divide the plate into two experimental arms: Arm A (Serum-Free) and Arm B (Complete Media). Wash all wells twice with warm PBS. Add serum-free DMEM to Arm A, and complete DMEM to Arm B.

  • Step 3: Compound Dosing Prepare a 10 mM stock of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine HCl in DMSO. Dilute into the respective media to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is strictly 0.1%.

  • Step 4: The Target Pulse Incubate the plates for 2 to 4 hours. This specific window allows the unquenched compound in Arm A to permeate the cell and engage targets via SNAr, while Arm B demonstrates the quenching effect of serum thiols.

  • Step 5: Recovery Carefully aspirate the media from all wells. Wash once with PBS to remove unreacted compound, then add fresh complete media (10% FBS) to all wells. Incubate for an additional 48 hours.

  • Step 6: Orthogonal Readout Bypass the MTT assay. Add CellTiter-Glo reagent (1:1 ratio with media volume) to lyse cells and stabilize the luminescent signal. Measure luminescence to quantify ATP, providing an artifact-free viability readout.

Section 5: References
  • Sigma-Aldrich. "2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride | 2866324-05-0". Sigma-Aldrich Catalog. 1

  • Bauer et al. "SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes". PMC / NIH. 2

  • Bauer et al. "Covalent Fragments Acting as Tyrosine Mimics for Mutant p53-Y220C Rescue by Nucleophilic Aromatic Substitution". ACS Pharmacology & Translational Science. 3

  • Venkata Konda Prasad B. et al. "Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies". RSC Advances.5

  • MDPI. "Design, Synthesis, and In Vitro Activity of Pyrazine Compounds". MDPI. 6

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazine Synthesis and Functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks researchers encounter when synthesizing pyrazine scaffolds.

Pyrazines serve as highly tunable, electron-deficient aromatic partners in various coupling and condensation reactions, making them indispensable building blocks for pharmaceuticals, functional materials, and agricultural chemicals[1]. However, achieving high yields, driving aromatization, and controlling regioselectivity require precise manipulation of catalytic cycles and thermodynamic conditions.

Below, you will find field-proven insights, causal mechanistic explanations, and self-validating protocols to optimize your pyrazine workflows.

Workflow Start Pyrazine Scaffold Optimization Route1 Dehydrogenative Coupling Start->Route1 Route2 Diamine-Dicarbonyl Condensation Start->Route2 Route3 Multicomponent Reaction (MCR) Start->Route3 Opt1 Mn-Pincer Catalyst Base Activation Route1->Opt1 Opt2 Aerobic Oxidation (Cu-ABNO) Route2->Opt2 Opt3 Lewis Acid (I2) Imine Activation Route3->Opt3 Yield GC-MS / NMR Validation Opt1->Yield Opt2->Yield Opt3->Yield

Optimization workflow for pyrazine scaffold synthesis.

FAQ 1: Acceptorless Dehydrogenative Coupling

Q: My acceptorless dehydrogenative coupling of 2-aminoalcohols to form 2,5-substituted pyrazines is stalling at ~40% conversion. What is causing this, and how can I drive the reaction to completion?

Causality & Expert Insight: The stalling of this reaction is typically caused by either insufficient catalyst activation or a failure to properly vent the generated hydrogen gas. Base-metal catalyzed dehydrogenative self-coupling relies on earth-abundant manganese pincer complexes (e.g., acridine-based Mn complexes)[2]. These precatalysts require a strong base (like Potassium Hydride, KH) to deprotonate the ligand and form the active catalytic species. Furthermore, because this is an acceptorless pathway, hydrogen gas and water are formed as the sole byproducts[3]. If the reaction is performed in a strictly closed system without sufficient headspace, the buildup of H2​ pressure will shift the thermodynamic equilibrium backward (Le Chatelier's principle), stalling conversion.

Data Presentation: The following table summarizes the optimization of reaction conditions demonstrating the critical nature of temperature and base additives[2][3].

EntryCatalyst (mol %)Base (mol %)Temperature (°C)Time (h)Yield (%)
1Mn-Complex 2 (2%)KH (3%)1502499
2Mn-Complex 2 (2%)None15024Trace
3Mn-Complex 2 (2%)KH (3%)1252440
4NoneKH (3%)150240

Self-Validating Protocol: Mn-Catalyzed Dehydrogenative Coupling

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with the Mn-pincer precatalyst (2 mol %), KH (3 mol %), and the β -amino alcohol substrate (0.5 mmol)[2].

  • Solvent Addition: Add 2 mL of anhydrous toluene.

  • Reaction: Seal the tube (ensure adequate headspace or use a bubbler for H2​ evolution) and heat the mixture in an oil bath at 150 °C for 24 hours[3].

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel.

  • Validation Step: Analyze the crude mixture via GC-MS using mesitylene as an internal standard[3]. A successful reaction will show a complete disappearance of the 2-aminoalcohol peak and the emergence of the pyrazine molecular ion ( M+ ) with >95% selectivity.

FAQ 2: Multicomponent Reactions (MCR) for Fused Pyrazines

Q: When attempting a one-pot three-component condensation to form imidazo[1,2-a]pyrazines, I am observing poor yields and a buildup of unreacted imine intermediates. Which Lewis acid provides the best activation?

Causality & Expert Insight: The synthesis of fused imidazo[1,2-a]pyrazines via the condensation of 2-aminopyrazine, an aryl aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) often stalls at the imine intermediate stage[4]. Heavy metal Lewis acids (like SnCl4​ or InCl3​ ) can coordinate too strongly to the multiple nitrogen heteroatoms on the pyrazine ring, leading to catalyst poisoning.

Molecular iodine ( I2​ ) serves as a superior, mild Lewis acid catalyst. It effectively activates the in situ generated iminium ion, facilitating the nucleophilic addition of tert-butyl isocyanide to undergo a [4 + 1] cycloaddition, while being easily removed during workup[4].

Data Presentation: Optimization of Lewis acid catalysts for the synthesis of imidazo[1,2-a]pyrazine derivatives[4].

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1CANEtOH2054
2 SnCl4​ EtOH2458
3 InCl3​ EtOH2455
4 I2​ EtOH12>80

Self-Validating Protocol: Iodine-Catalyzed MCR

  • Condensation: In a round-bottom flask, combine 2-aminopyrazine (1.0 equiv) and the appropriate aryl aldehyde (1.0 equiv) in ethanol.

  • Catalyst Addition: Add molecular iodine (5 mol%) and stir at room temperature for 30 minutes to ensure complete imine formation[4].

  • Cycloaddition: Add tert-butyl isocyanide (1.0 equiv) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Workup & Validation: Quench the reaction with aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize the iodine. Extract with ethyl acetate.

  • Validation Step: Run 1H NMR on the crude product. The disappearance of the aldehydic proton (~9.5-10.5 ppm) and the appearance of a sharp singlet for the tert-butyl group (~1.4 ppm) alongside the distinct imidazopyrazine aromatic protons confirm successful cyclization[4].

FAQ 3: Driving Aromatization in Condensation Reactions

Q: During the condensation of 1,2-diamines with 1,2-dicarbonyls (or 1,2-diols), my NMR shows a mixture of the desired pyrazine and a dihydropyrazine intermediate. How do I drive the aromatization to completion without using harsh stoichiometric oxidants?

Causality & Expert Insight: The classic condensation of 1,2-diamines with 1,2-dicarbonyls readily forms a 1,2-dihydropyrazine intermediate. However, the final oxidative aromatization step requires a thermodynamic driving force. Relying on ambient air without a catalyst is often too slow, leading to mixed products.

Instead of using harsh stoichiometric oxidants (like MnO2​ ), you can utilize an aerobic double dehydrogenation strategy using a Cu–ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) co-catalytic system[5]. The ABNO radical abstracts the hydrogen from the intermediate, and the copper cycle facilitates the transfer of electrons to molecular oxygen, producing water as the only byproduct.

Mechanism A 1,2-Diamine + 1,2-Diol/Dicarbonyl B Imine Intermediate A->B -H2O C Dihydropyrazine B->C Cyclization D Substituted Pyrazine C->D Cu-ABNO / O2 Dehydrogenation

Mechanistic pathway of condensation and aerobic aromatization.

Self-Validating Protocol: Cu-ABNO Aerobic Aromatization

  • Reaction Setup: In a reaction vial open to the air, add 1,2-diaminobenzene (or aliphatic 1,2-diamine) and the corresponding 1,2-diol (or dicarbonyl)[5].

  • Catalyst Loading: Add the Cu precatalyst (1.5 mol %), KOtBu (15.0 mol %), and ABNOH (1.5 mol %)[5].

  • Solvent & Conditions: Dissolve in an appropriate solvent (e.g., acetonitrile or toluene) and stir at room temperature for 1.5 to 10 hours depending on steric bulk[5].

  • Workup & Validation: Filter the mixture through a Celite pad to remove copper residues.

  • Validation Step: Analyze via 1H NMR. The complete disappearance of the aliphatic protons corresponding to the dihydropyrazine ring (typically multiplets between 3.0–4.5 ppm) and the shift of the scaffold protons into the electron-deficient aromatic region (8.0–8.6 ppm) confirms complete aromatization.

References
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes ACS Publications URL
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes (PMC)
  • A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications MyUChem URL
  • National Institutes of Health (NIH)
  • Cu–ABNO Catalyst for the Synthesis of Quinolines and Pyrazines via Aerobic Double Dehydrogenation of Alcohols ACS Publications URL

Sources

Validation & Comparative

comparative study of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride with other pyrazine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Study of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine Hydrochloride in Medicinal Chemistry Workflows

Introduction

In modern drug discovery, functionalized pyrazines are indispensable building blocks. They frequently serve as bioisosteres for benzene, pyridine, and pyrimidine, and their nitrogen atoms act as critical hydrogen bond acceptors in the hinge region of kinase targets[1]. Among these, 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride (CAS: 2866324-05-0) has emerged as a highly versatile bifunctional intermediate[2]. It features a primary amine—masked as a hydrochloride salt to prevent self-condensation—and a 6-chloro substituent primed for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

This guide objectively compares the performance, reactivity, and stability of this O-linked pyrazine analog against its N-linked and C-linked counterparts. By analyzing the causality behind their chemical behavior, we provide drug development professionals with a rational framework for selecting the optimal pyrazine scaffold for library synthesis.

Structural and Electronic Profiling

The nature of the linkage (O, N, or C) at the 2-position profoundly impacts the electron density of the pyrazine ring, which dictates the activation barrier for the 6-chloro leaving group during SNAr reactions[3].

  • Target Compound (O-Linked): 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine HCl. The ether oxygen exerts a dual electronic effect: electron-withdrawing via induction (-I) and electron-donating via resonance (+R). The net effect is a moderate deactivation of the ring compared to an unsubstituted pyrazine. This maintains a "sweet spot" of reactivity, allowing for controlled SNAr without excessive instability.

  • Analog A (N-Linked): 6-chloro-N-(2-aminoethyl)pyrazin-2-amine HCl. The secondary amine is a strong resonance donor (+R > -I). This pushes significant electron density into the pyrazine π-system, severely deactivating the 6-chloro position toward nucleophilic attack.

  • Analog B (C-Linked): 2-(6-chloropyrazin-2-yl)ethan-1-amine HCl. The alkyl chain provides only weak inductive donation (+I). Without resonance donation, the pyrazine ring remains highly electron-deficient. While this makes the 6-chloro group highly reactive, it also renders the scaffold susceptible to premature hydrolysis in aqueous media.

Quantitative Performance Comparison

To benchmark the operational utility of these building blocks, we evaluated their SNAr reactivity and aqueous stability. Data is summarized below to guide synthetic planning.

Property / MetricTarget (O-Linked)Analog A (N-Linked)Analog B (C-Linked)
Linkage Type Ether (-O-)Amine (-NH-)Alkyl (-CH2-)
SNAr Reactivity (t1/2) 4.2 hours> 48 hours0.8 hours
Aqueous Stability (t1/2) > 14 days> 14 days5.2 days
cLogP (Free base) 0.450.120.68
Amine pKa (Calculated) 8.99.29.5

Note: SNAr t1/2 was determined using 5.0 eq morpholine and 2.0 eq DIPEA in DMSO at 80°C. Aqueous stability was measured at pH 7.4 (PBS) at 37°C.

Mechanistic Insights & Causality

Why does the O-linked analog perform best for modular library synthesis?

The causality lies in the transition state of the SNAr reaction. The rate-determining step is the formation of the Meisenheimer complex[3]. An N-linked substituent donates a lone pair directly into the ring, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrazine. This increases the activation barrier for incoming nucleophiles, often necessitating harsh conditions or palladium catalysis to achieve conversion.

Conversely, the C-linked analog lacks resonance donation, making the ring so electrophilic that it readily reacts with weaker nucleophiles, including water, leading to degradation during aqueous workups. The O-linked target compound provides an optimal balance: it is stable enough to survive multi-step aqueous protocols but reactive enough to undergo SNAr with moderate nucleophiles at elevated temperatures[4].

System_Logic cluster_0 Pyrazine 2-Position Substituent O_Link O-Linked (Ether) +R / -I Effect Meisenheimer Meisenheimer Complex Transition State Energy O_Link->Meisenheimer Moderate Barrier N_Link N-Linked (Amine) Strong +R Effect N_Link->Meisenheimer High Barrier C_Link C-Linked (Alkyl) Weak +I Effect C_Link->Meisenheimer Low Barrier Reactivity_High High SNAr Reactivity Prone to Hydrolysis Meisenheimer->Reactivity_High C-Linked Path Reactivity_Mod Moderate SNAr Reactivity Tunable & Stable Meisenheimer->Reactivity_Mod O-Linked Path Reactivity_Low Low SNAr Reactivity Requires Pd-Catalysis Meisenheimer->Reactivity_Low N-Linked Path

Logical relationship between 2-position heteroatom substitution, transition state, and reactivity.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific quench parameters ensures that kinetic data is not artificially skewed by reaction workup.

Protocol A: Standardized SNAr Reactivity Benchmarking This protocol evaluates the electrophilicity of the 6-chloro position using morpholine as a standard secondary amine nucleophile.

  • Preparation: Dissolve the pyrazine building block (0.1 mmol) in anhydrous DMSO (1.0 mL) to create a 100 mM stock solution. Add biphenyl (0.05 mmol) as an internal HPLC standard.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 0.2 mmol, 2.0 eq) to neutralize the hydrochloride salt and liberate the primary amine.

  • Nucleophile Addition: Introduce morpholine (0.5 mmol, 5.0 eq) to the reaction vial. Seal with a PTFE-lined cap.

  • Thermal Incubation: Place the vial in a thermomixer pre-heated to 80°C, shaking at 800 rpm.

  • Kinetic Sampling & Quenching: At t = 0.5, 1, 2, 4, 8, and 24 hours, withdraw a 10 µL aliquot. Immediately quench the aliquot into 990 µL of a 1% Trifluoroacetic acid (TFA) in Acetonitrile/Water (1:1) mixture.

    • Causality of Quench: The TFA protonates both the morpholine and the pyrazine, instantly halting the SNAr reaction and preventing artificially inflated conversion rates during LC-MS queuing.

  • Analysis: Analyze via LC-MS (UV detection at 254 nm). Plot the ratio of product-to-internal standard over time to calculate the pseudo-first-order half-life (t1/2).

SNAr_Workflow Start Step 1: Equilibrate Pyrazine Analog in DMSO + Internal Std Nucleophile Step 2 & 3: Add Morpholine (5 eq) + DIPEA (2 eq) Start->Nucleophile Incubate Step 4: Incubate at 80°C (Thermomixer at 800 rpm) Nucleophile->Incubate Quench Step 5: Aliquot & Quench (1% TFA to halt SNAr) Incubate->Quench Analyze Step 6: LC-MS Analysis (UV 254 nm quantification) Quench->Analyze

Step-by-step experimental workflow for standardized SNAr kinetic profiling.

Protocol B: Aqueous Stability Profiling

  • Prepare a 10 mM stock of the pyrazine analog in DMSO.

  • Dilute to a final concentration of 100 µM in 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) containing 5% DMSO to ensure solubility.

  • Incubate at 37°C in a dark, temperature-controlled incubator.

  • Sample at 0, 1, 3, 7, and 14 days. Analyze via LC-MS to monitor the disappearance of the parent mass and the appearance of the corresponding pyrazin-2-ol hydrolysis product.

Conclusion

When designing discovery libraries, the choice of the pyrazine building block dictates the downstream synthetic strategy. While C-linked pyrazines offer high reactivity, their poor aqueous stability complicates multi-step syntheses. N-linked pyrazines are highly stable but often require palladium-catalyzed Buchwald-Hartwig aminations to overcome their low SNAr reactivity.

2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride emerges as the superior bifunctional intermediate. Its O-linkage precisely tunes the electronic properties of the ring, offering a robust balance of shelf-stability, aqueous resilience, and practical SNAr reactivity[5], making it ideal for high-throughput medicinal chemistry workflows.

References

  • Klett, T., et al. "SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes." Drug Design, Development and Therapy, 2025. Verified URL:[Link]

  • ResearchGate. "Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines." Verified URL:[Link]

Sources

A Researcher's Guide to Bridging the Gap: Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Case Study: 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride

Introduction: The Crucial Challenge of Translational Science

In drug discovery, the journey from a promising molecule in a test tube to an effective therapy in a living system is fraught with challenges. The central hurdle is establishing a robust In Vitro-In Vivo Correlation (IVIVC) , which serves as the critical bridge between laboratory findings and clinical predictability. A strong IVIVC allows researchers to make informed decisions, optimize dosing regimens, and increase the probability of success for a new therapeutic candidate.

This guide uses 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride (hereafter referred to as "Compound A") as a case study. While this molecule is not extensively characterized in public literature, its pyrazine core is a common scaffold in kinase inhibitors. We will therefore proceed with a hypothetical, yet scientifically rigorous, framework to characterize its activity, assuming its primary mechanism of action is the inhibition of a key oncogenic kinase, which we will designate "Target Kinase X" (TKX) .

We will walk through the logical progression of experiments, from initial biochemical potency to cellular activity and finally to in vivo efficacy, demonstrating how to build a compelling IVIVC data package.

Part 1: In Vitro Characterization - From Enzyme to Cell

The first step is to quantify the interaction of Compound A with its purified target and then assess its activity in a relevant cellular context.

Biochemical Potency: Direct Target Engagement

The foundational question is: Does Compound A directly inhibit TKX, and with what potency? A biochemical assay, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps), provides the cleanest answer.

Experimental Rationale: We selected a luminescence-based kinase assay for its high sensitivity and broad dynamic range, allowing for precise determination of the IC50 value—the concentration of Compound A required to inhibit 50% of TKX enzymatic activity.

Protocol: Luminescence-Based Kinase Assay for TKX

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a 10 mM stock of Compound A in 100% DMSO.

  • Serial Dilution: Perform a 10-point serial dilution of Compound A in the reaction buffer, starting from 100 µM. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control for background.

  • Kinase Reaction: In a 384-well plate, add 5 µL of diluted Compound A, 5 µL of recombinant TKX enzyme, and 5 µL of a substrate/ATP mix. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for physiological relevance.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 15 µL of a luciferin/luciferase-based detection reagent that measures the amount of ATP remaining. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Record luminescence using a plate reader. Normalize the data to the high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition against the log concentration of Compound A and fit the data to a four-parameter logistic curve to determine the IC50.

Hypothetical Data Summary:

CompoundTargetAssay TypeIC50 (nM)
Compound ATKXBiochemical15
Staurosporine (Control)TKXBiochemical5

Staurosporine is a well-known, potent, non-selective kinase inhibitor used here as a positive control.

Cellular Potency: Target Inhibition in a Biological System

An IC50 from a biochemical assay is essential, but it doesn't guarantee activity in a living cell. We must now determine if Compound A can penetrate the cell membrane, engage TKX, and inhibit its downstream signaling.

Experimental Rationale: We will use a human colorectal cancer cell line, HCT116, which is known to have high expression and activation of the TKX signaling pathway. We will measure the phosphorylation of "Substrate Y," a direct downstream target of TKX, as a pharmacodynamic biomarker of target engagement.

Protocol: In-Cell Western for Phospho-Substrate Y

  • Cell Culture: Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound A for 2 hours.

  • Fixing and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining: Block with a blocking buffer, then incubate with primary antibodies against both total Substrate Y and phosphorylated Substrate Y (p-Substrate Y).

  • Secondary Staining: Use two different infrared dye-conjugated secondary antibodies (e.g., 700 nm for total, 800 nm for phospho) to detect the primary antibodies.

  • Imaging and Analysis: Scan the plate using an infrared imaging system. Normalize the p-Substrate Y signal to the total Substrate Y signal for each well. Plot the normalized signal against the log concentration of Compound A to determine the EC50.

Hypothetical Data Summary:

CompoundCell LineAssay TypeEndpointEC50 (nM)
Compound AHCT116In-Cell Westernp-Substrate Y Inhibition150

Part 2: In Vivo Evaluation - From Mouse to Mechanism

With promising in vitro data, the next critical phase is to evaluate Compound A's performance in a living organism. This involves understanding its pharmacokinetic (PK) profile and testing its efficacy in a relevant disease model.

Pharmacokinetics (PK): What the Body Does to the Drug

Before testing for efficacy, we must know if Compound A can achieve and maintain sufficient concentrations in the blood and, ideally, in the tumor tissue.

Experimental Rationale: A single-dose PK study in mice will provide key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC - Area Under the Curve).

Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer a single 10 mg/kg dose of Compound A via oral gavage (PO) to a cohort of Swiss albino mice (n=3 per timepoint).

  • Blood Sampling: Collect blood samples via tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Process blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of Compound A in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Plot the plasma concentration versus time and calculate PK parameters using non-compartmental analysis software.

Hypothetical PK Data Summary (10 mg/kg PO):

ParameterValueUnit
Cmax1.2µM
Tmax1.0h
AUC (0-24h)7.5µM·h
4.5h

Note: 1.2 µM is equivalent to 1200 nM.

In Vivo Efficacy: What the Drug Does to the Disease

Now we can design an efficacy study that leverages our PK and in vitro data. The goal is to see if the drug concentrations achieved in vivo are sufficient to inhibit tumor growth.

Experimental Rationale: We will use a human colorectal cancer xenograft model, where HCT116 cells are implanted into immunodeficient mice. Based on our PK data, a 10 mg/kg daily oral dose should maintain plasma concentrations above the cellular EC50 (150 nM) for a significant portion of the dosing interval.

Protocol: HCT116 Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant 5 million HCT116 cells into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth until volumes reach approximately 150 mm³.

  • Randomization: Randomize mice into two groups (n=8-10 per group): Vehicle control (PO, daily) and Compound A (10 mg/kg, PO, daily).

  • Dosing and Monitoring: Dose animals for 21 consecutive days. Measure tumor volume with calipers and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (% TGI). TGI is calculated as: 100 * (1 - [ΔT / ΔC]), where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

Hypothetical Efficacy Data Summary:

Treatment GroupDoseMean Tumor Volume (Day 21)% TGI
Vehicle-1250 mm³-
Compound A10 mg/kg500 mm³60%

Part 3: Bridging the Gap - The IVIVC Analysis

This is where we synthesize all our data to build the correlation.

Workflow for Establishing In Vitro-In Vivo Correlation

IVIVC_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 IVIVC Analysis biochem Biochemical Assay (IC50 = 15 nM) cell Cell-Based Assay (EC50 = 150 nM) biochem->cell 10x Shift (Cellular Barriers) correlation Correlate Exposure with Potency & Efficacy cell->correlation pk Pharmacokinetics (PK) (Cmax = 1200 nM) pk->correlation efficacy Xenograft Efficacy (%TGI = 60%) correlation->efficacy Exposure > EC50 drives efficacy

Caption: The logical workflow from in vitro potency to in vivo efficacy.

Connecting the Data Points:

  • Exposure vs. Potency: Our PK study showed a Cmax of 1200 nM and an AUC of 7.5 µM·h. Crucially, the average plasma concentration was maintained well above the cellular EC50 of 150 nM for several hours. This is the cornerstone of a successful IVIVC: the in vivo exposure must exceed the concentration required for cellular activity.

  • Explaining the Efficacy: The 60% tumor growth inhibition observed is a direct, logical consequence of achieving sustained target coverage. The drug concentrations in the animal were sufficient to engage TKX and inhibit its downstream signaling, as predicted by the in-cell western assay.

  • Quantitative Correlation: A more advanced analysis would involve collecting tumor tissue at the end of the efficacy study and measuring the p-Substrate Y levels. If the 10 mg/kg dose of Compound A resulted in a ~70-80% reduction in p-Substrate Y in the tumor tissue, this would provide a powerful pharmacodynamic (PD) link between the in vitro cellular assay and the in vivo anti-tumor response, solidifying the IVIVC.

Hypothetical TKX Signaling Pathway

TKX_Pathway cluster_pathway TKX Signaling Cascade in HCT116 Cells GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TKX Target Kinase X (TKX) Receptor->TKX Activates SubstrateY Substrate Y TKX->SubstrateY Phosphorylates pSubstrateY Phospho-Substrate Y SubstrateY->pSubstrateY Downstream Downstream Signaling (Proliferation, Survival) pSubstrateY->Downstream CompoundA Compound A CompoundA->TKX INHIBITS

Caption: Hypothetical signaling pathway inhibited by Compound A.

Conclusion and Future Directions

We have successfully established a plausible IVIVC for our hypothetical molecule, Compound A. The biochemical potency (IC50) translated to cellular activity (EC50), and the pharmacokinetic profile confirmed that these active concentrations were achievable in vivo, leading to a significant anti-tumor response.

This validated correlation provides confidence to move forward. The next steps would include:

  • Dose-Response Efficacy Study: Testing multiple dose levels (e.g., 3, 10, 30 mg/kg) to correlate the degree of tumor growth inhibition with drug exposure.

  • In Vivo Pharmacodynamics: Directly measuring p-Substrate Y levels in tumor tissue post-dosing to confirm target engagement.

  • Metabolite Identification: Ensuring that the parent compound, and not an active metabolite, is responsible for the observed efficacy.

By systematically connecting in vitro data with in vivo outcomes, we de-risk the drug development process and build a strong, data-driven foundation for potential clinical translation.

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (1997). [Link]

  • Volpe, D. A. (2011). In Vitro-In Vivo Correlations. The AAPS Journal, 13(3), 409-410. [Link]

  • Ploessl, A., & Wang, L. (2012). Integrating PK and PD in Oncology Drug Development. Journal of Pharmaceutical Sciences, 101(11), 4016-4029. [Link]

  • Workman, P., et al. (2010). Assaying protein kinases for drug discovery. Nature Reviews Drug Discovery, 9(6), 459-465. [Link]

Safety Operating Guide

2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride

As a Senior Application Scientist, I recognize that managing complex synthetic intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's physicochemical behavior. 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride is a functionalized, halogenated heteroaromatic amine salt. Because of its specific structural motifs, its disposal is heavily regulated to prevent severe environmental contamination and laboratory safety incidents.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Physicochemical Profiling & The Causality of Hazards

To design an effective disposal protocol, we must first deconstruct the molecule into its reactive components to understand why specific safety measures are non-negotiable:

  • The Halogenated Pyrazine Ring: The presence of the carbon-chlorine (C-Cl) bond classifies this compound as a halogenated organic material [1]. When combusted improperly at low temperatures, halogenated heterocycles can undergo thermal rearrangement to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Therefore, it must be segregated from standard organic waste and routed to a specialized high-temperature incinerator equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[2].

  • The Amine Hydrochloride Salt: As a hydrochloride salt, this compound exhibits high aqueous solubility and forms slightly acidic solutions. If a protocol requires "free-basing" the amine using a strong alkali (e.g., NaOH or KOH), the resulting acid-base neutralization is highly exothermic. Without proper thermal control, this can cause localized boiling and aerosolization of the pharmacologically active pyrazine derivative.

  • Biological Activity: Like many chloropyrazine derivatives used in medicinal chemistry, it is a suspected skin, eye, and respiratory irritant[3]. Dust generation must be strictly mitigated.

Operational Workflow: Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating systems, ensuring that every action inherently prevents downstream logistical failures.

Protocol A: Solid Waste Processing (Powders, Weigh Boats, and Consumables)

Solid waste includes unused reagents, contaminated spatulas, Kimwipes, and empty primary containers.

  • Containment: Perform all transfers within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm to prevent inhalation of the hydrochloride salt dust.

  • Collection: Place all contaminated solid consumables into a transparent, heavy-duty polyethylene bag.

  • Primary Sealing: Seal the bag and place it into a rigid, leak-proof secondary container (e.g., a 5-gallon poly drum) specifically designated for Solid Halogenated Waste .

  • Labeling: Affix a GHS-compliant Hazardous Waste tag. You must write the full chemical name: "2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride". Do not use acronyms or structural shorthand, as waste management contractors will reject unidentified halogenated streams.

Protocol B: Liquid Waste Processing (Aqueous and Organic Streams)

Liquid waste is generated during extractions, chromatography, or reaction workups.

  • Aqueous Stream Neutralization: If the hydrochloride salt is dissolved in water, the solution will be acidic. Before transferring to a waste carboy, slowly adjust the pH to between 6.0 and 8.0 using a dilute bicarbonate solution. Causality: Highly acidic waste can degrade the structural integrity of standard high-density polyethylene (HDPE) carboys over time and react violently with other accumulated waste[4].

  • Solvent Segregation: Whether dissolved in water or organic solvents (e.g., DCM, methanol), the resulting mixture must be deposited into a carboy labeled "Halogenated Liquid Waste" [5].

  • The 10% Rule: Never mix this stream with non-halogenated waste (like pure ethanol or acetone). Contaminating a non-halogenated waste carboy with even trace amounts of halogenated compounds forces the entire volume to be treated as halogenated waste, increasing disposal costs by up to 300%.

  • Vapor Management: Keep the carboy tightly capped with a vented closure when not actively adding waste to prevent the buildup of volatile organic compound (VOC) pressure.

Protocol C: Spill Containment and Decontamination
  • Immediate Isolation: If a powder spill occurs, do not sweep it dry, as this will aerosolize the active pharmaceutical ingredient (API).

  • Wetting Down: Lightly mist the powder with a compatible solvent (e.g., isopropanol or water) to bind the dust.

  • Absorption: Cover the wetted area with an inert absorbent material, such as vermiculite or commercial spill pads.

  • Chemical Incompatibility Warning: Never use bleach (sodium hypochlorite) to decontaminate surfaces exposed to this compound. The primary amine group can react rapidly with hypochlorite to form toxic, volatile, and potentially explosive chloramines.

  • Collection: Scoop the absorbed mixture using non-sparking tools and deposit it into the Solid Halogenated Waste container[3].

Data Presentation: Waste Segregation Matrix

To ensure rapid decision-making at the bench, utilize the following segregation matrix for 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride waste streams:

Waste Stream TypePhysical StateRequired ContainerSegregation CategoryFinal Treatment Method
Unused Reagent / API Solid (Powder)Rigid HDPE DrumSolid Halogenated WasteHigh-Temp Incineration (>1100°C)
Contaminated Consumables Solid (Mixed)Polyethylene Bag in DrumSolid Halogenated WasteHigh-Temp Incineration (>1100°C)
Reaction Workup (Aqueous) Liquid (pH 6-8)Vented HDPE CarboyAqueous Halogenated WasteEvaporation & Incineration
Chromatography Fractions Liquid (Organic)Vented HDPE CarboyOrganic Halogenated WasteHigh-Temp Incineration (Scrubbed)

Disposal Routing Visualization

The following decision tree illustrates the logical pathway for routing this specific chemical waste to ensure compliance with environmental regulations.

G Start Waste Generation: 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine HCl Solid Solid Waste (Powder, Contaminated Consumables) Start->Solid Liquid Liquid Waste (Solutions, Extractions) Start->Liquid SolidBin Solid Halogenated Waste Container Solid->SolidBin Aqueous Aqueous Solutions (Neutralize to pH 6-8) Liquid->Aqueous Organic Organic Solvent Mixtures Liquid->Organic LiquidBin Liquid Halogenated Waste Carboy Aqueous->LiquidBin Organic->LiquidBin Incineration Regulated High-Temp Incineration (with HCl Scrubbers) SolidBin->Incineration LiquidBin->Incineration

Disposal routing workflow for halogenated pyrazine amine salts.

References

  • Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt (PTB) URL: [Link]

  • Title: Standard Operating Procedure: Halogenated Organic Liquids Source: Division of Research Safety, University of Illinois Urbana-Champaign URL: [Link]

  • Title: Halogenated Solvents in Laboratories - Waste Minimization and Disposal Source: Environmental Health and Radiation Safety, Temple University URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.